2-Bromo-4-tert-butyl-6-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYSWPLAIXKJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482973 | |
| Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20834-60-0 | |
| Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-tert-butyl-6-methylphenol
CAS Number: 20834-60-0
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-6-methylphenol, a substituted phenol of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related analogues and general methodologies to provide a thorough understanding of its potential properties and applications.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions, with experimental data for its isomer, 2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4), provided for comparison.
| Property | This compound (CAS: 20834-60-0) | 2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4) (Isomer) | Data Type |
| Molecular Formula | C₁₁H₁₅BrO | C₁₁H₁₅BrO | --- |
| Molecular Weight | 243.14 g/mol | 243.14 g/mol [1] | Calculated |
| Melting Point | Data not available | Data not available | --- |
| Boiling Point | Data not available | Data not available | --- |
| Density | Data not available | Data not available | --- |
| XLogP3 | Data not available | 4.3[1] | Computed |
| Hydrogen Bond Donor Count | 1 | 1[1] | Computed |
| Hydrogen Bond Acceptor Count | 1 | 1 | Computed |
| Rotatable Bond Count | 1 | 1 | Computed |
Synthesis and Characterization: Experimental Protocols
General Synthesis Protocol: Electrophilic Bromination
This protocol is adapted from general procedures for the ortho-bromination of phenols.
Objective: To synthesize this compound from 4-tert-butyl-2-methylphenol.
Materials:
-
4-tert-butyl-2-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-tert-butyl-2-methylphenol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide to the stirred solution.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the aromatic protons, the tert-butyl group protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR will show distinct signals for each carbon atom in the molecule, further confirming the structure.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the functional groups present, such as the O-H stretch of the phenol and C-H stretches of the alkyl groups.
Potential Biological Activity and Applications in Drug Development
Direct studies on the biological activity of this compound are not currently published. However, the activities of structurally similar compounds, such as 2,4-di-tert-butylphenol and other brominated phenols, suggest potential areas of interest.
Many derivatives of di-tert-butylphenol exhibit good biological activity, including anti-inflammatory and anticancer properties.[2] The antioxidant activity of phenolic compounds is a well-established property. The tert-butyl groups can enhance the stability of the phenoxy radical formed during antioxidant activity.
Inferred Signaling Pathway Involvement:
Based on the known activities of related phenolic antioxidants, this compound could potentially modulate signaling pathways associated with oxidative stress and inflammation.
Caption: Hypothesized modulation of oxidative stress pathways.
Safety and Handling
Specific toxicology data for this compound is not available. However, related brominated and tert-butylated phenols are known to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a substituted phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data on this specific compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the properties of related molecules. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.
References
Technical Guide: Chemical Properties of 2-Bromo-4-tert-butyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-tert-butyl-6-methylphenol, also known as 2-Bromo-6-tert-butyl-4-methylphenol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its preparation and analysis.
Chemical Identity and Physical Properties
This compound is a substituted phenolic compound. Its chemical structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6) and a methyl group at the para position (4). The IUPAC name for this compound is 2-bromo-6-tert-butyl-4-methylphenol.[1]
Table 1: Chemical Identifiers for 2-Bromo-6-tert-butyl-4-methylphenol
| Identifier | Value |
| CAS Number | 1516-93-4 |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol [1] |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol[1] |
| Synonyms | This compound, 2-bromo-6-(tert-butyl)-4-methylphenol[1] |
| InChI | InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3[1] |
| SMILES | CC1=CC(=C(C(=C1)Br)O)C(C)(C)C[1] |
Table 2: Computed Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol
| Property | Value | Source |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 242.03063 g/mol | PubChem[1] |
| Complexity | 173 | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
Spectral Data
Detailed experimental spectral data for 2-Bromo-6-tert-butyl-4-methylphenol is limited in publicly available databases. However, based on its chemical structure, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would likely show distinct signals for the aromatic protons, the tert-butyl protons (a singlet), the methyl protons (a singlet), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The spectrum would exhibit signals for the carbon atoms of the benzene ring, the tert-butyl group, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine and hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, as well as absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. A C-Br stretching vibration would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and characterization of 2-Bromo-6-tert-butyl-4-methylphenol.
Synthesis of 2-Bromo-6-tert-butyl-4-methylphenol
This protocol describes the bromination of 2-tert-butyl-4-methylphenol, a common precursor.
Materials:
-
2-tert-butyl-4-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1 equivalent) to the cooled solution in portions over 30 minutes, while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a hexane-ethyl acetate solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield 2-Bromo-6-tert-butyl-4-methylphenol.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the compound.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, for instance, coupled with a gas chromatograph (GC-MS).
-
Determine the molecular weight and analyze the fragmentation pattern to further confirm the identity of the compound.
Visualizations
The following diagrams illustrate the workflow for the synthesis and characterization of this compound.
Caption: Synthesis workflow for 2-Bromo-6-tert-butyl-4-methylphenol.
Caption: Analytical workflow for the characterization of the final product.
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are not widely available, its structural similarity to other hindered phenols, such as butylated hydroxytoluene (BHT), suggests potential antioxidant properties. Hindered phenols are known to act as radical scavengers and are used as antioxidants in various applications, including pharmaceuticals and food preservation. Further research is needed to elucidate the specific biological activities and potential applications of this compound.
References
An In-depth Technical Guide to 2-Bromo-6-tert-butyl-4-methylphenol
Foreword
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 2-bromo-6-tert-butyl-4-methylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
It is important to note that the initial topic of interest, "2-Bromo-4-tert-butyl-6-methylphenol," presents ambiguity in publicly available chemical databases. The CAS number sometimes associated with this name (20834-60-0) is also linked to 2-bromo-4,6-di-tert-butylphenol. To ensure accuracy and rely on verifiable data, this guide focuses on the well-characterized isomer, 2-bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4) .
Molecular Structure and Properties
2-Bromo-6-tert-butyl-4-methylphenol is a substituted aromatic compound. The core structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6, respectively) and a methyl group at the para position (4) relative to the hydroxyl group.
Chemical Structure
The structure of 2-bromo-6-tert-butyl-4-methylphenol is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [1] |
| CAS Number | 1516-93-4 | [1] |
| Molecular Formula | C₁₁H₁₅BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| XLogP3 | 4.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-bromo-6-tert-butyl-4-methylphenol.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | Singlet | 1H | Aromatic C-H |
| ~7.0 | Singlet | 1H | Aromatic C-H |
| ~5.5 | Singlet | 1H | Phenolic -OH |
| ~2.3 | Singlet | 3H | Methyl (-CH₃) |
| ~1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~150 | C-OH |
| ~145 | C-Br |
| ~135 | Aromatic C-C(CH₃)₃ |
| ~130 | Aromatic C-CH₃ |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~35 | Quaternary C of tert-butyl |
| ~30 | Methyl C of tert-butyl |
| ~20 | Methyl C |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound[1]. Key expected absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H stretch | Phenolic -OH |
| 3000-2850 | C-H stretch | Aliphatic (tert-butyl, methyl) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Phenol |
| 750-550 | C-Br stretch | Bromo-alkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The GC-MS data is available, indicating a molecular ion peak consistent with its molecular weight[1].
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
[M-15]⁺: Loss of a methyl group (CH₃) from the tert-butyl group, resulting in a fragment at m/z 227/229.
-
[M-57]⁺: Loss of the entire tert-butyl group, leading to a significant fragment.
-
Other Fragments: Various other fragments resulting from the cleavage of the aromatic ring and loss of other substituents.
Experimental Protocols
Synthesis of 2-bromo-6-tert-butyl-4-methylphenol
The synthesis of 2-bromo-6-tert-butyl-4-methylphenol can be achieved by the electrophilic bromination of 2-tert-butyl-4-methylphenol. The tert-butyl group provides steric hindrance, directing the bromine to the other ortho position.
Materials:
-
2-tert-butyl-4-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.
-
Bromination: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-6-tert-butyl-4-methylphenol.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 2-bromo-6-tert-butyl-4-methylphenol.
Signaling Pathways and Applications
Currently, there is limited specific information available in the public domain regarding the direct involvement of 2-bromo-6-tert-butyl-4-methylphenol in specific signaling pathways or its extensive application in drug development. However, substituted phenols, in general, are known to be important intermediates in organic synthesis and can serve as building blocks for more complex molecules with potential biological activity. Hindered phenols, such as the subject of this guide, are also investigated for their antioxidant properties.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and spectroscopic data of 2-bromo-6-tert-butyl-4-methylphenol. A reliable experimental protocol for its synthesis has also been outlined. While its specific biological applications are not yet widely documented, its structural features make it a compound of interest for further research in medicinal chemistry and materials science. It is hoped that the information compiled herein will be a valuable resource for scientists and researchers.
References
2-Bromo-4-tert-butyl-6-methylphenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol
This guide provides a comprehensive overview of a proposed synthesis pathway for this compound, targeted at researchers, scientists, and professionals in drug development. The synthesis involves a two-step process: the alkylation of o-cresol to form the intermediate 4-tert-butyl-2-methylphenol, followed by selective bromination to yield the final product. The methodologies presented are based on established and analogous chemical transformations.
Synthesis Pathway Overview
The proposed synthesis of this compound begins with the Friedel-Crafts alkylation of o-cresol. In this step, a tert-butyl group is introduced at the para position to the hydroxyl group, yielding 4-tert-butyl-2-methylphenol. This intermediate is then subjected to electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the ortho position to the hydroxyl group, resulting in the desired this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-tert-butyl-2-methylphenol (Intermediate)
This procedure is based on the alkylation of o-cresol.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-tert-butyl-2-methylphenol.
Methodology:
A suitable reactor is charged with o-cresol and a catalyst, such as a mesoporous molecular sieve (e.g., HAlMCM-41)[1]. The alkylating agent, for instance, tert-butanol or methyl tert-butyl ether, is then introduced[1]. The molar ratio of the alkylating agent to p-cresol is typically in the range of 1:1 to 2:1[1]. The reaction mixture is heated to a temperature between 80-150°C under normal pressure and stirred[1]. The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the catalyst is filtered off, and the product is purified by distillation under reduced pressure.
Quantitative Data:
| Reactant/Reagent | Molar Ratio/Concentration | Temperature | Reaction Time | Yield | Purity | Reference |
| o-cresol | 1 | 80-150°C | - | High | High | [1] |
| tert-butanol | 1-2 | 80-150°C | - | High | High | [1] |
| HAlMCM-41 (catalyst) | Catalytic amount | 80-150°C | - | High | High | [1] |
Note: Specific reaction times and yields can vary depending on the exact conditions and scale of the reaction.
Step 2: Synthesis of this compound (Final Product)
This proposed procedure is adapted from the bromination of structurally similar phenols, such as 4-tert-butylphenol[2].
Experimental Workflow:
Caption: Proposed experimental workflow for the synthesis of this compound.
Methodology:
4-tert-butyl-2-methylphenol is dissolved in a suitable solvent mixture, such as 1:1 v/v chloroform:carbon tetrachloride[2]. The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere. A solution of bromine in chloroform is then added dropwise over a period of time, maintaining the temperature at 0°C[2]. The reaction is monitored, and upon completion, the mixture is purged with nitrogen. The work-up involves washing the organic layer with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash[2]. The organic layer is then dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data (Adapted from analogous reaction):
| Reactant/Reagent | Molar Ratio/Concentration | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4-tert-butyl-phenol | 1 | Chloroform/Carbon Tetrachloride (1:1) | 0°C | ~2 hours | Quantitative | [2] |
| Bromine | ~1.05 | Chloroform | 0°C | ~2 hours | Quantitative | [2] |
Note: The yield for the synthesis of this compound is expected to be high, similar to the quantitative yield reported for the analogous bromination of 4-tert-butylphenol.[2]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C11H15BrO | 243.14 | 1516-93-4 |
| 4-tert-butyl-2-methylphenol | C11H16O | 164.24 | 98-27-1 |
| o-cresol | C7H8O | 108.14 | 95-48-7 |
| Bromine | Br2 | 159.808 | 7726-95-6 |
Safety Considerations
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents such as chloroform and carbon tetrachloride are volatile and may be toxic or carcinogenic. Handle these in a fume hood and avoid inhalation or skin contact.
-
The reaction should be performed with appropriate temperature control to avoid runaway reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
An In-depth Technical Guide to 2-Bromo-6-tert-butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-bromo-6-tert-butyl-4-methylphenol, a substituted phenolic compound with potential applications in various fields of chemical research and development.
Chemical Identity and Nomenclature
The compound of interest is systematically named 2-bromo-6-tert-butyl-4-methylphenol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is crucial to use the correct IUPAC name to avoid ambiguity with isomers.
Synonyms: 2-bromo-4-methyl-6-tert-butylphenol, 2-bromo-6-(tert-butyl)-4-methylphenol, Phenol, 2-bromo-6-(1,1-dimethylethyl)-4-methyl-.[1]
Chemical Structure:
Caption: 2D structure of 2-bromo-6-tert-butyl-4-methylphenol.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C11H15BrO | [1][2][3] |
| Molecular Weight | 243.14 g/mol | [1][3] |
| CAS Number | 1516-93-4 | [1] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Not specified in search results | |
| XLogP3-AA | 4.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
Synthesis
While a specific detailed experimental protocol for the synthesis of 2-bromo-6-tert-butyl-4-methylphenol was not found in the provided search results, a general method for the bromination of substituted phenols can be inferred. The synthesis would likely involve the electrophilic aromatic substitution of 4-tert-butyl-2-methylphenol or a related precursor. A plausible synthetic workflow is outlined below.
Experimental Workflow: Synthesis of 2-Bromo-6-tert-butyl-4-methylphenol
Caption: A logical workflow for the synthesis of 2-bromo-6-tert-butyl-4-methylphenol.
A general procedure for the synthesis of brominated phenols involves dissolving the starting phenol in a suitable solvent and adding a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst.[4] The reaction is typically followed by an aqueous work-up to remove byproducts and purification of the crude product by chromatography or recrystallization.
Spectroscopic Data
Detailed spectroscopic data such as NMR and IR spectra for 2-bromo-6-tert-butyl-4-methylphenol are available through specialized databases.[1][5] Researchers are advised to consult these resources for spectral assignments and structural confirmation.
Safety and Handling
Substituted phenols can exhibit irritant properties. While specific GHS classifications for 2-bromo-6-tert-butyl-4-methylphenol were not explicitly detailed in the search results, related compounds such as 2-bromo-4,6-di-tert-butylphenol are classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Potential Applications in Research and Drug Development
Tert-butyl-phenolic compounds are widely recognized for their antioxidant properties.[9] These properties stem from the ability of the phenolic hydroxyl group to scavenge free radicals, a process often enhanced by the steric hindrance provided by the bulky tert-butyl groups.[9] This class of compounds has been investigated for potential therapeutic applications in conditions associated with oxidative stress.[9]
While specific studies on the drug development applications of 2-bromo-6-tert-butyl-4-methylphenol were not identified in the search results, its structural motifs suggest it could be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activity. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions.
Conclusion
2-Bromo-6-tert-butyl-4-methylphenol is a substituted phenol with well-defined chemical properties. While detailed experimental protocols and specific biological pathway information are not extensively documented in publicly available literature, its synthesis can be approached through standard bromination procedures. Its structural features, particularly the combination of a phenolic antioxidant moiety and a reactive bromine atom, make it a compound of interest for further investigation in synthetic and medicinal chemistry. All handling should be performed with appropriate safety precautions.
References
- 1. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-6-(tert-butyl)-4-methylphenol | 1516-93-4 [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]
- 5. 1516-93-4|2-bromo-6-tert-butyl-4-methylphenol|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-bromo-6-tert-butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-bromo-6-tert-butyl-4-methylphenol, a substituted hindered phenol. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical Identity and Physical Properties
2-Bromo-6-tert-butyl-4-methylphenol is a brominated derivative of 2-tert-butyl-4-methylphenol. Its structure features a sterically hindered hydroxyl group, a characteristic of hindered phenol antioxidants.[1][2][3]
Table 1: Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [4][5] |
| CAS Number | 1516-93-4 | [4][5] |
| Molecular Formula | C₁₁H₁₅BrO | [4][5] |
| Molecular Weight | 243.14 g/mol | [4][5] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale-yellow crystals or powder. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available; likely soluble in organic solvents and insoluble in water, similar to other hindered phenols.[6] | |
| XLogP3 | 4.3 | [5] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-Bromo-6-tert-butyl-4-methylphenol
| Spectrum | Predicted Chemical Shifts / Characteristics |
| ¹H NMR | Aromatic protons (Ar-H): δ 6.5-7.5 ppm; Methyl protons (-CH₃): δ ~2.3 ppm; tert-Butyl protons (-C(CH₃)₃): δ ~1.4 ppm; Hydroxyl proton (-OH): variable, δ ~5.0 ppm.[5][7] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Methyl carbon: δ ~20 ppm; tert-Butyl carbons: δ ~30-35 ppm.[1][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 242 and 244 (due to bromine isotopes).[4][9][10] |
| Infrared (IR) | O-H stretching (phenolic): ~3600 cm⁻¹ (sharp, non-hydrogen bonded due to hindrance); C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹; C=C stretching (aromatic): ~1500-1600 cm⁻¹; C-O stretching: ~1200 cm⁻¹.[4] |
Chemical Reactivity and Stability
As a hindered phenol, 2-bromo-6-tert-butyl-4-methylphenol is expected to exhibit antioxidant properties. The bulky tert-butyl group adjacent to the hydroxyl group sterically hinders the hydroxyl proton, making the resulting phenoxy radical more stable and less likely to participate in further reactions, which is key to its function as a radical scavenger.[1][2][3] Bromophenols are known to be stable compounds, though they may be sensitive to light.[6] The bromine atom on the aromatic ring provides a site for various chemical modifications, making it a potentially useful intermediate in organic synthesis.[7]
Experimental Protocols
Synthesis of Brominated Phenols (General Procedure)
While a specific protocol for 2-bromo-6-tert-butyl-4-methylphenol is not detailed in the available literature, a general approach for the bromination of phenols can be adapted. One common method involves the reaction of the parent phenol with a brominating agent in a suitable solvent.
Illustrative Synthesis Workflow:
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic chemistry - What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826) [hmdb.ca]
- 7. brainly.com [brainly.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]
- 10. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-4-tert-butyl-6-methylphenol in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document provides a comprehensive overview of the solubility of structurally similar brominated phenols to offer valuable insights for researchers. It includes qualitative and quantitative data for related compounds, detailed experimental protocols for determining solubility, and a representative synthesis workflow. This guide aims to equip researchers with the necessary information to handle and utilize this compound and similar compounds effectively in their work.
Introduction to this compound
This compound is a substituted phenol derivative. The presence of a bromine atom, a tert-butyl group, and a methyl group on the phenol ring influences its chemical and physical properties, including its solubility. Substituted phenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding their solubility is crucial for reaction kinetics, purification processes, and formulation development.
Solubility of Brominated Phenols
To provide a framework for understanding the potential solubility of this compound, this section presents available data for other brominated phenols.
Qualitative Solubility of a Structurally Similar Compound
2-Bromo-4-tert-butylphenol, a closely related compound, is reported to have slight solubility in chloroform and methanol. This suggests that this compound is likely to exhibit similar limited solubility in polar protic and chlorinated solvents.
Quantitative Solubility Data for Other Brominated Phenols
The following table summarizes the available quantitative and qualitative solubility data for other brominated phenols in water and various organic solvents. This data illustrates the general trend of decreasing water solubility and increasing organic solvent solubility with increased bromination and substitution.
| Compound | Solvent | Solubility | Temperature (°C) |
| 4-Bromophenol | Water | Slightly soluble | Room Temperature |
| Ethanol | Soluble[1] | Room Temperature | |
| Ether | Soluble[1] | Room Temperature | |
| Chloroform | Soluble[1][2] | Room Temperature | |
| Glacial Acetic Acid | Freely soluble[3] | Room Temperature | |
| 2,4-Dibromophenol | Water | 1.9 g/L[4] | 15 |
| Ethanol | Very soluble[4] | Room Temperature | |
| Ether | Very soluble[4] | Room Temperature | |
| Benzene | Very soluble[4] | Room Temperature | |
| Carbon Tetrachloride | Slightly soluble[4][5] | Room Temperature | |
| Carbon Disulfide | Very soluble[4] | Room Temperature | |
| 2,4,6-Tribromophenol | Water | 0.07 g/L[6] | 15 |
| Ethanol | Soluble | Room Temperature | |
| Acetone | Soluble[7] | Room Temperature | |
| Chloroform | Soluble[7] | Room Temperature | |
| Diethyl Ether | Soluble | Room Temperature | |
| Methanol | Soluble | Room Temperature | |
| Methylene Chloride | Soluble | Room Temperature |
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound, the following established methods for substituted phenols are recommended.
Shake-Flask Method
This is a common and straightforward method for determining the solubility of a compound.
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the desired organic solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
Generator Column Method
This method is particularly useful for compounds with low solubility.
Methodology:
-
Column Preparation: A solid support (e.g., glass beads or a sorbent material) is coated with the compound of interest, this compound. This coated support is then packed into a column.
-
Elution: The desired solvent is pumped through the column at a constant, slow flow rate and at a constant temperature. As the solvent passes through the column, it becomes saturated with the compound.
-
Sample Collection: The eluate (the saturated solution) is collected.
-
Quantification: The concentration of the compound in the collected eluate is determined using a sensitive analytical method (e.g., HPLC or GC-MS).
-
Calculation: The solubility is calculated from the concentration of the compound in the eluate and the volume of solvent passed through the column.
Synthesis Workflow
While a specific protocol for this compound is not detailed in the provided search results, a representative synthesis for the closely related 2-Bromo-4-tert-butylphenol can be visualized. This workflow illustrates a typical bromination of a substituted phenol.
Caption: Synthesis of 2-Bromo-4-tert-butylphenol.
Logical Relationship for Solubility Determination
The process of determining the solubility of a compound like this compound follows a logical experimental workflow.
Caption: Workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a robust starting point for researchers. By understanding the solubility of structurally analogous brominated phenols and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively work with this compound. The provided synthesis and experimental workflows offer a practical framework for laboratory operations involving substituted phenols. Future experimental work is encouraged to establish the specific solubility profile of this compound in a range of pharmaceutically and industrially relevant organic solvents.
References
- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 6. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Profile of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-tert-butyl-6-methylphenol. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted spectroscopic values and data from closely related structural isomers to aid in the characterization and identification of this molecule. The methodologies provided are based on standard analytical protocols for phenolic compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 20834-60-0
-
Molecular Formula: C₁₁H₁₅BrO
-
Molecular Weight: 243.14 g/mol
-
Structure: (Note: A placeholder for the chemical structure image)
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | s | 1H | Ar-H |
| ~ 7.0 | s | 1H | Ar-H |
| ~ 5.0 | s | 1H | -OH |
| ~ 2.3 | s | 3H | -CH₃ |
| ~ 1.3 | s | 9H | -C(CH₃)₃ |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-OH |
| ~ 145 | C-tert-butyl |
| ~ 130 | C-H |
| ~ 128 | C-H |
| ~ 125 | C-CH₃ |
| ~ 115 | C-Br |
| ~ 35 | Quaternary C of tert-butyl |
| ~ 30 | -C(CH₃)₃ |
| ~ 20 | -CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 242/244 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |
| 227/229 | [M - CH₃]⁺ | Loss of a methyl group |
| 163 | [M - Br]⁺ | Loss of a bromine radical |
| 148 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl group after bromine loss |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3500-3400 | Broad | O-H stretch (phenolic) |
| ~ 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~ 1200 | Strong | C-O stretch (phenolic) |
| ~ 600-500 | Medium | C-Br stretch |
UV-Vis Spectroscopy
Table 5: Predicted UV-Vis Absorption for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~ 280 | ~ 2000 |
Note: Phenolic compounds typically exhibit absorption bands in this region. The exact λmax and molar absorptivity can be influenced by the solvent and substitution pattern.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30-45° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion for pure samples.
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly visible.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample.
An In-depth Technical Guide to 2-Bromo-4-tert-butyl-6-methylphenol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No. 1516-93-4), a substituted phenol of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical and physical properties, commercial availability, and insights into its synthesis. Due to the limited publicly available data on this specific compound, this guide also draws upon information from structurally related bromophenols to provide a broader context for its potential applications and characteristics.
Chemical and Physical Properties
Substituted phenols are a class of compounds with wide-ranging applications, from industrial antioxidants to pharmaceutical intermediates. The unique substitution pattern of this compound, featuring a bromine atom and two alkyl groups on the phenol ring, suggests potential for further chemical modification and exploration of its biological activities.
Below is a summary of the available quantitative data for this compound. It is important to note that experimental data such as melting and boiling points are not consistently reported in publicly available sources, indicating a gap in the comprehensive characterization of this compound.
| Property | Value | Source |
| CAS Number | 1516-93-4 | [Sigma-Aldrich] |
| Molecular Formula | C₁₁H₁₅BrO | [PubChem] |
| Molecular Weight | 243.14 g/mol | [PubChem] |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [PubChem] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | [PubChem] |
| Physical Description | Liquid | [Sigma-Aldrich] |
| Purity | ≥95% - 97% (typical commercial grades) | [AOBChem, Sigma-Aldrich] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Commercial Suppliers
This compound is available from a number of commercial chemical suppliers, facilitating its use in research and development. The following table lists some of the known suppliers. Purity and available quantities may vary, and it is recommended to request a certificate of analysis from the supplier for specific batch information.
| Supplier | Location |
| Sigma-Aldrich | International |
| AOBChem | USA |
| AA Blocks | USA |
| BLDpharm | China |
Experimental Protocols
Proposed Synthesis of this compound:
A potential synthetic route to this compound involves the selective bromination of 4-tert-butyl-2-methylphenol. The following is a generalized procedure based on the bromination of other substituted phenols:
Materials:
-
4-tert-butyl-2-methylphenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve 4-tert-butyl-2-methylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent to the cooled solution of the phenol over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of substituted bromophenols has been investigated for various biological activities. Many bromophenols exhibit antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[1] The presence of bulky tert-butyl groups can enhance the stability of the resulting phenoxyl radical, potentially increasing its antioxidant efficacy.
Furthermore, some bromophenols have been reported to exhibit enzyme inhibitory activity. For instance, various synthetic bromophenol derivatives have shown potent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the research of neurodegenerative diseases.[2] The specific biological role and potential therapeutic applications of this compound remain an area for future investigation.
Signaling Pathways and Logical Relationships
Currently, there is no published research directly implicating this compound in specific signaling pathways. The biological effects of many small molecules are often elucidated through extensive screening and mechanistic studies, which have not yet been reported for this compound.
However, we can visualize the logical workflow for its potential synthesis based on the general protocol described earlier.
Caption: A logical workflow for the proposed synthesis of this compound.
Conclusion
This compound is a commercially available substituted phenol with potential for use in synthetic chemistry and as a scaffold in drug discovery. While there is a lack of comprehensive publicly available data on its physical properties and biological activity, this guide provides a summary of the existing information and a plausible route for its synthesis. Further research is warranted to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to consult supplier-provided data and to perform their own analytical characterization upon acquiring this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol from p-Cresol
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-Bromo-4-tert-butyl-6-methylphenol, a valuable substituted phenol derivative, starting from p-cresol. The synthesis involves an initial Friedel-Crafts alkylation of p-cresol to produce the intermediate, 4-tert-butyl-2-methylphenol, followed by a selective bromination to yield the final product. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering comprehensive methodologies, data summaries, and a visual representation of the synthetic workflow.
Introduction
Substituted phenols are crucial building blocks in the synthesis of a wide range of chemical compounds, including antioxidants, agrochemicals, and pharmaceutical intermediates. This compound is a useful intermediate in organic synthesis. The following protocol outlines a reliable and efficient pathway for its preparation from readily available p-cresol. The synthesis is divided into two primary stages:
-
Step 1: Tert-butylation of p-Cresol: This step involves the alkylation of p-cresol with a tert-butylating agent to form 4-tert-butyl-2-methylphenol. Various catalysts can be employed for this reaction, including acidic ionic liquids or deep eutectic solvents, to achieve high conversion and selectivity under relatively mild conditions.[1][2][3]
-
Step 2: Bromination of 4-tert-butyl-2-methylphenol: The intermediate is then selectively brominated at the ortho-position to the hydroxyl group to yield the desired this compound. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations of phenols.[4]
Overall Reaction Scheme
The two-step synthesis can be summarized by the following reaction scheme:
Step 1: Tert-butylation p-Cresol + tert-Butanol → 4-tert-butyl-2-methylphenol
Step 2: Bromination 4-tert-butyl-2-methylphenol + N-Bromosuccinimide (NBS) → this compound
Experimental Protocols
3.1. Step 1: Synthesis of 4-tert-butyl-2-methylphenol
This protocol is adapted from established methods for the tert-butylation of p-cresol using tert-butyl alcohol as the alkylating agent and a Brønsted acidic ionic liquid as the catalyst.[3]
Materials:
-
p-Cresol
-
tert-Butyl alcohol (TBA)
-
Brønsted acidic ionic liquid (e.g., sulfonic acid functionalized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add p-cresol and the Brønsted acidic ionic liquid catalyst.
-
Begin stirring the mixture and heat to the desired reaction temperature (e.g., 70-110°C).[3]
-
Slowly add tert-butyl alcohol to the reaction mixture. The molar ratio of p-cresol to tert-butyl alcohol can be optimized, with ratios of 1:1 to 10:1 having been reported.[1]
-
Maintain the reaction at the set temperature for a period of 1 to 10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the catalyst and any unreacted tert-butyl alcohol.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-tert-butyl-2-methylphenol.
3.2. Step 2: Synthesis of this compound
This protocol is adapted from the bromination of similar phenolic compounds using N-Bromosuccinimide (NBS).[4]
Materials:
-
4-tert-butyl-2-methylphenol
-
N-Bromosuccinimide (NBS)
-
Methanol or Dichloromethane
-
p-Toluenesulfonic acid (pTsOH, catalytic amount)
-
Sodium thiosulfate solution (10% w/v)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-tert-butyl-2-methylphenol and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) in methanol or dichloromethane in a round-bottom flask.[4]
-
Cool the stirred solution in an ice bath to 0°C.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.
-
Add the NBS solution dropwise to the cooled phenol solution over a period of 20-30 minutes, maintaining the temperature at 0°C.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
If methanol was used as the solvent, remove it under reduced pressure. Dilute the residue with dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/dichloromethane gradient) or recrystallization to afford pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Tert-butylation of p-Cresol
| Parameter | Value | Reference |
| Reactant Ratio (p-cresol:TBA) | 1:1 to 10:1 | [1] |
| Catalyst | Brønsted acidic ionic liquid | [3] |
| Temperature | 70 - 120°C | [3] |
| Reaction Time | 1 - 10 hours | [2] |
| p-Cresol Conversion | 36% - 85.3% | [3] |
| Selectivity for 4-tert-butyl-2-methylphenol | ~92% - 95.2% | [3] |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| p-Cresol | C₇H₈O | 108.14 | Colorless to yellowish solid | 106-44-5 |
| 4-tert-butyl-2-methylphenol | C₁₁H₁₆O | 164.24 | Colorless solid | 98-27-1[5] |
| This compound | C₁₁H₁₅BrO | 243.14 | Off-white to pale yellow solid | 1516-93-4[6][7] |
Mandatory Visualization
The logical workflow for the synthesis of this compound from p-cresol is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
p-Cresol is corrosive and toxic; avoid skin contact and inhalation.
-
Brominating agents like NBS are corrosive and are lachrymators. Handle with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]
- 5. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1516-93-4|2-bromo-6-tert-butyl-4-methylphenol|BLD Pharm [bldpharm.com]
Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-tert-butyl-6-methylphenol as a versatile building block in the synthesis of potentially bioactive molecules. The protocols outlined below are intended to serve as a foundational guide for the development of novel therapeutic agents.
Introduction
This compound is a substituted phenolic compound that presents multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be readily functionalized to form ethers and esters. Furthermore, the ortho- and para-positions to the hydroxyl group can be manipulated to introduce additional functionalities. The inherent structural motifs of bromophenols and tert-butylated phenols are frequently associated with a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Key Synthetic Transformations
The chemical versatility of this compound allows for a variety of synthetic transformations to generate a library of derivatives. The primary reaction pathways include the formation of Schiff bases (following oxidation of the methyl group), ether and ester synthesis, and Suzuki-Miyaura cross-coupling reactions.
Synthesis of Key Derivatives
A general workflow for the derivatization of this compound is presented below.
Biological Applications and Representative Data
Derivatives of substituted bromophenols have shown promise in various therapeutic areas. The following sections summarize the potential biological activities, with representative data from structurally related compounds.
Anticancer Activity
Phenolic compounds, including their bromo-derivatives, are known to exhibit anticancer properties through various mechanisms, such as the induction of apoptosis and inhibition of cell proliferation.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Schiff Base Derivatives | Leukemia (K562) | 10 - 50 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)[1] |
| Biaryl Derivatives | Prostate (PC-3) | > 100 | 4,4'-Methylenebis(2,6-di-tert-butylphenol) |
| Ether Derivatives | Not extensively reported | - | - |
| Ester Derivatives | Not extensively reported | - | - |
Antioxidant Activity
The hindered phenolic moiety in derivatives of this compound suggests potential antioxidant activity by scavenging free radicals.
| Compound Class | Assay | IC50 (µg/mL) | Reference Compound |
| Phenolic Precursors | DPPH Scavenging | 60 | 2,4-di-tert-butylphenol |
| Phenolic Precursors | ABTS Scavenging | 17 | 2,4-di-tert-butylphenol |
| Phenolic Precursors | Metal Chelating | 20 | 2,4-di-tert-butylphenol |
Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of 2-Bromo-4-tert-butyl-6-formylphenol (Intermediate)
Objective: To oxidize the methyl group of the starting material to an aldehyde, a key intermediate for Schiff base formation.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-4-tert-butyl-6-formylphenol.
Protocol 2: Synthesis of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (Schiff Base Derivative)[2][3]
Objective: To synthesize a Schiff base derivative from the corresponding aldehyde.
Materials:
-
2-Bromo-4-tert-butyl-6-formylphenol (from Protocol 1)
-
2-Aminopyridine
-
Methanol
-
Domestic microwave oven
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve equimolar concentrations of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde and 2-aminopyridine (e.g., 3 mmol each) in anhydrous methanol (5 mL) at room temperature.[2]
-
Subject the mixture to microwave irradiation for an optimized time (e.g., 8 minutes) on a medium-high setting (e.g., 800W).[2]
-
After irradiation, cool the reaction mixture and dilute it with ice-cold water to precipitate the product.[2]
-
Collect the solid product by filtration and assess its purity by TLC.[2]
-
Recrystallize the compound from a methanol/water mixture at room temperature to obtain single crystals. A yield of approximately 72% can be expected.[2]
Protocol 3: General Procedure for O-Alkylation (Ether Synthesis)
Objective: To synthesize ether derivatives via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize biaryl derivatives.
Materials:
-
This compound
-
An appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Signaling Pathway Visualization
Derivatives of bromophenols may exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A simplified representation of a potential mechanism of action is the inhibition of a pro-survival signaling pathway.
References
Application Note: Comprehensive Characterization of 2-Bromo-4-tert-butyl-6-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed overview of the analytical techniques and protocols for the structural characterization and purity assessment of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No: 1516-93-4). The methodologies described herein are fundamental for quality control, regulatory submission, and research and development in the pharmaceutical and chemical industries. The protocols cover spectroscopic, chromatographic, and thermal analysis techniques to ensure a comprehensive characterization of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for the selection and optimization of appropriate analytical methods.
| Property | Value | Technique Reference |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [1] |
| Molecular Formula | C₁₁H₁₅BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Exact Mass | 242.03063 Da | Mass Spectrometry[1] |
| CAS Number | 1516-93-4 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Experimental Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Interpretation (Expected Signals):
-
¹H NMR: The spectrum is expected to show distinct signals for the hydroxyl proton (-OH), two aromatic protons, the tert-butyl protons, and the methyl protons. The chemical shifts (δ) will be influenced by the electron-withdrawing bromine atom and the electron-donating alkyl and hydroxyl groups.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals corresponding to the molecular structure, including signals for the tert-butyl carbons, aromatic carbons (some substituted), and the methyl carbon.
-
Expected Quantitative Data (¹H NMR)
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| Methyl (-CH₃) | ~2.2 | Singlet | 3H |
| Aromatic (-CH) | 7.0 - 7.5 | Doublets | 2H |
| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry to separate, identify, and quantify individual components of a sample. Spectral data for this compound is available via GC-MS analysis.[1]
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
-
-
Experimental Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
-
Data Interpretation:
-
The retention time from the chromatogram provides a characteristic identifier for the compound under the specified conditions.
-
The mass spectrum will show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.
-
Key fragmentation patterns will include the loss of a methyl group ([M-15]⁺) and the loss of a tert-butyl group ([M-57]⁺).
-
Expected Quantitative Data (MS)
| Ion | m/z Value | Description |
|---|---|---|
| [M]⁺ | 242 / 244 | Molecular ion peaks (⁷⁹Br / ⁸¹Br isotopes) |
| [M-CH₃]⁺ | 227 / 229 | Loss of a methyl group |
| [M-C₄H₉]⁺ | 185 / 187 | Loss of a tert-butyl group |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase method is suitable for purity determination and quantification. A similar methodology has been described for the related compound 2-Bromo-4-tert-butylphenol.[2]
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile or Methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Experimental Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid for MS compatibility) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
The retention time of the main peak is used to identify the compound.
-
The peak area is proportional to the concentration and is used for quantification.
-
Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. A vapor phase IR spectrum for this compound is available in spectral databases.[1]
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Experimental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation (Expected Absorptions):
-
The IR spectrum will confirm the presence of key functional groups.
-
Expected Quantitative Data (IR)
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |
|---|---|---|
| O-H (Phenolic) | 3200-3600 (broad) | Hydroxyl group stretching |
| C-H (sp³) | 2850-3000 | Alkyl C-H stretching (tert-butyl, methyl) |
| C=C (Aromatic) | 1450-1600 | Aromatic ring stretching |
| C-O (Phenolic) | 1200-1260 | C-O stretching |
| C-Br | 500-600 | Carbon-Bromine stretching |
Visualized Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Overall workflow for analytical characterization.
Caption: Step-by-step workflow for GC-MS analysis.
References
Application Notes and Protocols for 2-Bromo-4-tert-butyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No. 1516-93-4). The information is compiled to ensure laboratory safety and proper use in research and development settings.
Section 1: Chemical and Physical Properties
This compound is a substituted phenolic compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1516-93-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2][3] |
| Molecular Weight | 243.14 g/mol | [1][2] |
| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [1][4] |
| Synonyms | 2-bromo-4-methyl-6-tert-butylphenol, 2-bromo-6-t-butyl-p-cresol | [1] |
| Appearance | Liquid or solid | [4] |
| Purity | ≥97% | [4][5] |
| XLogP3-AA | 4.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Section 2: Safety and Handling Protocols
2.1 Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
2.2 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.
2.3 First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
2.4 Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Section 3: Storage and Disposal
3.1 Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4-8°C.[5]
3.2 Disposal
Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment.
Section 4: Experimental Protocols
4.1 General Use in Organic Synthesis
This compound can be used as a building block in organic synthesis, particularly in the development of novel antioxidants and other biologically active molecules.[7][8][9] Due to the presence of the hydroxyl and bromo functional groups, it can undergo various reactions such as etherification, esterification, and cross-coupling reactions.
4.2 Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of this compound. The exact parameters may need to be optimized for your specific instrument and application.
Objective: To qualitatively and quantitatively analyze this compound in a sample matrix.
Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
-
Sample containing this compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary, to improve volatility and peak shape.
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).
-
If using an internal standard, add a known amount to the sample solution.
-
Derivatization (if required): In a clean vial, add a specific volume of the sample solution. Evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent, cap the vial, and heat at a specific temperature (e.g., 60-70°C) for a set time to ensure complete reaction.[10]
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250-280°C. Use a splitless injection mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 60°C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 280-300°C and hold for several minutes.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer: Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C. Scan a mass range of m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Section 5: Biological Activity and Potential Applications
While specific signaling pathways for this compound are not well-documented, related butylated phenol compounds are known for their biological activities:
-
Antioxidant Properties: Many substituted phenols, including butylated hydroxytoluene (BHT), are potent antioxidants that can scavenge free radicals.[8][9] This property is relevant for applications in preventing oxidative degradation in various materials and potentially in biological systems.
-
Anti-inflammatory Activity: Some butylated phenols have demonstrated anti-inflammatory effects.[11]
-
Other Bioactivities: Related compounds have also been investigated for antibiofilm and phytotoxic activities.[12][13]
These activities suggest that this compound could be a valuable lead compound in the development of new therapeutic agents or stabilizing agents. Further research is needed to elucidate its specific biological mechanisms of action.
References
- 1. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1516-93-4|2-bromo-6-tert-butyl-4-methylphenol|BLD Pharm [bldpharm.com]
- 3. aablocks.com [aablocks.com]
- 4. 2-bromo-6-(tert-butyl)-4-methylphenol | 1516-93-4 [sigmaaldrich.com]
- 5. 2-bromo-6-(tert-butyl)-4-methylphenol [aobchem.com]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]
- 9. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijern.com [ijern.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo effect of 2,6-Di-tert-butyl-4-methylphenol as an antibiofilm agent against quorum sensing mediated biofilm formation of Vibrio spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-Bromo-4-tert-butyl-6-methylphenol with various electrophiles. This document includes detailed experimental protocols for key reactions, quantitative data where available, and insights into the potential applications of the resulting derivatives in drug discovery and materials science.
Introduction
This compound is a sterically hindered phenolic compound with a unique substitution pattern that influences its reactivity in electrophilic aromatic substitution reactions. The presence of an activating hydroxyl group, a bulky tert-butyl group, a methyl group, and a deactivating bromo group directs incoming electrophiles to specific positions on the aromatic ring. This controlled reactivity makes it a valuable scaffold for the synthesis of a diverse range of functionalized molecules with potential biological activities.
Derivatives of bromophenols are of significant interest to the scientific community, exhibiting a wide array of biological properties including antioxidant, antimicrobial, antiviral, and anti-inflammatory activities.[1] These compounds are promising candidates for therapeutic applications, particularly in the fields of oncology and metabolic diseases.[1][2] The functionalization of the this compound core through electrophilic reactions opens up avenues for the development of novel pharmacophores and molecular probes.
Electrophilic Aromatic Substitution Profile
The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the para position is occupied by a tert-butyl group. One ortho position is occupied by a bromo group, and the other by a methyl group. The remaining unsubstituted position is ortho to the hydroxyl group and meta to the tert-butyl and methyl groups, making it the most likely site for electrophilic attack.
Key Electrophilic Reactions and Protocols
The following sections detail the experimental protocols for various electrophilic reactions on this compound. It is important to note that while some protocols are based on direct literature precedents for closely related molecules, others are adapted from general procedures for substituted phenols. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Nitration
The introduction of a nitro group onto the phenolic ring can significantly impact the biological activity of the molecule. Nitrated phenols are precursors to anilines and can serve as key intermediates in the synthesis of various pharmaceuticals.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-butyl-6-methyl-x-nitrophenol
-
Materials:
-
This compound
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the nitrated product.
-
Quantitative Data (Estimated):
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NO₂⁺ | HNO₃, H₂SO₄ | DCM | 0 | 1-2 | 60-75 |
Halogenation (Bromination)
Further halogenation of this compound can lead to di- or tri-halogenated derivatives, which often exhibit enhanced biological activities.
Experimental Protocol: Synthesis of 2,x-Dibromo-4-tert-butyl-6-methylphenol
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (10% aqueous solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the bromine color disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or silica gel chromatography if necessary.
-
Quantitative Data (Estimated):
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Br⁺ | Br₂ | DCM | 0 | 0.5 | 85-95 |
Friedel-Crafts Acylation
Acylation introduces a keto group, which can serve as a handle for further functionalization or as a key pharmacophoric element. Due to the steric hindrance of the starting material, harsh conditions or specific catalysts might be required.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-butyl-6-methyl-x-acetylphenol
-
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and 1 M HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
Quantitative Data (Estimated):
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CH₃CO⁺ | CH₃COCl, AlCl₃ | DCM | 0 to RT | 2-4 | 50-65 |
Formylation (Vilsmeier-Haack Reaction)
Formylation introduces an aldehyde group, a versatile functional group for further synthetic transformations, including the preparation of Schiff bases and other heterocyclic compounds.
Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-x-methylbenzaldehyde
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE)
-
Sodium acetate (saturated aqueous solution)
-
-
Procedure:
-
In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to anhydrous N,N-dimethylformamide (5.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in 1,2-dichloroethane.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product, which can be purified by column chromatography.
-
Quantitative Data (Estimated):
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [CHCl=N(CH₃)₂]⁺ | POCl₃, DMF | DCE | 80 | 4-6 | 45-60 |
Applications in Drug Discovery and Materials Science
Functionalized derivatives of this compound hold significant promise in various scientific and industrial fields.
-
Enzyme Inhibition: Bromophenols have been identified as potent inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase, which are therapeutic targets for conditions like glaucoma and Alzheimer's disease.[3][4] The introduction of different electrophilic groups can modulate the inhibitory activity and selectivity.
-
Anticancer and Antiviral Activity: Numerous studies have demonstrated the anticancer and antiviral properties of bromophenol derivatives.[2][5][6] These compounds can induce apoptosis in cancer cells and inhibit viral replication. Further functionalization can lead to the development of more potent and selective therapeutic agents.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The introduction of electron-donating or -withdrawing groups through electrophilic substitution can fine-tune the antioxidant capacity of the parent molecule.
-
Pharmacophore Scaffolding: The rigid, substituted aromatic core of this compound serves as an excellent scaffold for the design of new pharmacophores. The various functional groups introduced via electrophilic reactions can be further elaborated to create complex molecules with specific biological targets.
Visualizations
Caption: General reaction pathways for the electrophilic substitution of this compound.
Caption: A generalized experimental workflow for electrophilic reactions of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-tert-butyl-6-methylphenol, achieving high yield and purity is paramount. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution of 4-tert-butyl-2-methylphenol with a suitable brominating agent, such as molecular bromine (Br₂). The reaction is typically carried out in a chlorinated solvent at low temperatures to control selectivity and minimize side reactions.
Q2: What are the primary byproducts in this synthesis, and how can they be minimized?
A2: The main byproduct is the di-brominated species, 2,6-Dibromo-4-tert-butyl-methylphenol. Over-bromination and other impurities can also arise. To minimize these, it is crucial to carefully control the stoichiometry of the reactants. Maintaining a bromine to phenol molar ratio of 1:1 to 1.05:1 is recommended. Slow, dropwise addition of bromine at a low temperature (e.g., 0 °C) also significantly improves the selectivity for the mono-brominated product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the consumption of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or heptane. Column chromatography on silica gel can also be employed for high-purity requirements. For some substituted phenols, melt crystallization has been used as a purification technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Monitor the reaction by TLC until the starting material is consumed. - Maintain the reaction temperature at 0 °C or below during bromine addition. - Ensure efficient extraction and careful handling during recrystallization. |
| Formation of Di-bromo Byproduct | - Excess bromine used. - Reaction temperature too high. | - Use a precise 1:1 to 1.05:1 molar ratio of bromine to the starting phenol. - Add the bromine solution slowly and maintain a low reaction temperature (0 °C). |
| Presence of Unreacted Starting Material | - Insufficient brominating agent. - Short reaction time. | - Ensure a slight molar excess (up to 1.05 equivalents) of bromine is used. - Allow the reaction to stir for a sufficient time after bromine addition, monitoring by TLC. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - Incorrect solvent system for recrystallization. | - Wash the crude product with a cold, non-polar solvent to remove some impurities before recrystallization. - Experiment with different recrystallization solvents, such as ethanol/water, hexane, or heptane. Seeding with a pure crystal can induce crystallization. |
| Discolored Product (Yellow or Brown) | - Residual bromine or acidic impurities. | - Wash the organic layer with a sodium bisulfite or sodium thiosulfate solution to quench any remaining bromine. - Wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. |
Experimental Protocols
Adapted Synthesis of this compound
This protocol is adapted from established procedures for the bromination of similar substituted phenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-tert-butyl-2-methylphenol | 164.24 | 50 | 8.21 g |
| Bromine (Br₂) | 159.81 | 52.5 | 2.7 mL (8.4 g) |
| Dichloromethane (CH₂Cl₂) | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | 50 mL |
| Saturated Sodium Bisulfite (NaHSO₃) Solution | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butyl-2-methylphenol (8.21 g, 50 mmol) in 100 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (2.7 mL, 52.5 mmol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding 50 mL of a saturated sodium bisulfite solution to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane, to yield pure this compound.
Visualizing the Workflow
Experimental Workflow Diagram
Technical Support Center: Purification of 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-tert-butyl-6-methylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Question: My crude product is a dark oil and won't solidify. How can I proceed with purification?
Answer:
A dark, oily crude product often indicates the presence of impurities that lower the melting point and inhibit crystallization. Here are several strategies to address this:
-
Aqueous Wash: Begin by dissolving the crude oil in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bisulfite (to remove any residual bromine), followed by a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial cleanup may remove colored and acidic impurities, potentially leading to solidification of the product upon solvent removal.
-
Charcoal Treatment: If the product remains oily and colored after the aqueous wash, consider a charcoal treatment. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add a small amount of activated charcoal (approximately 1-2% by weight) and gently heat the mixture for a short period. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool for crystallization.
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from a complex mixture of impurities. A detailed protocol is provided in the Experimental Protocols section.
Question: I'm having trouble getting my this compound to crystallize from the recrystallization solvent. What can I do?
Answer:
Difficulty in crystallization is a common issue. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]
-
Solvent System Change: If crystallization still fails, the chosen solvent system may not be ideal. You may need to experiment with different solvents or solvent mixtures.
Question: My recrystallized product is still colored. How can I improve the purity?
Answer:
A colored product after recrystallization suggests that colored impurities are co-crystallizing with your product or are entrapped in the crystal lattice. Consider the following:
-
Second Recrystallization: A second recrystallization is often effective in removing residual impurities.
-
Charcoal Treatment: If not performed previously, a charcoal treatment during the recrystallization process can help adsorb colored impurities.
-
Column Chromatography: For persistent color issues, column chromatography is the recommended method for obtaining a highly pure, colorless product.
Question: I am seeing multiple spots on the TLC of my purified product. What are the likely impurities?
Answer:
The synthesis of this compound via electrophilic bromination of 4-tert-butyl-2-methylphenol can lead to several byproducts. Common impurities may include:
-
Starting Material: Unreacted 4-tert-butyl-2-methylphenol.
-
Di-brominated Product: 2,6-Dibromo-4-tert-butylphenol is a likely byproduct due to over-bromination.[2]
-
Isomeric Products: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
-
Degradation Products: The bromination of hindered phenols can sometimes lead to more complex reaction pathways, including de-alkylation, which could generate other phenolic impurities.[3]
To differentiate these, you can run a TLC with co-spots of your starting material. The di-brominated product would be expected to have a different Rf value, likely higher (less polar) than the mono-brominated product, depending on the solvent system.
Frequently Asked Questions (FAQs)
Question: What is the most common and effective method for purifying this compound?
Answer:
For routine purification to remove minor impurities, recrystallization is a common and effective method. For achieving very high purity or when dealing with significant amounts of impurities, silica gel column chromatography is the preferred technique.
Question: What is a good solvent system for the recrystallization of this compound?
Answer:
Based on procedures for structurally similar compounds, a mixed solvent system of an alcohol and water is likely to be effective.[4][5] Good starting points for solvent systems to try are:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Water
You would dissolve the crude product in the minimum amount of the hot alcohol and then add water dropwise until the solution becomes slightly cloudy. Re-heating to get a clear solution and then allowing it to cool slowly should induce crystallization.
Question: What is a recommended solvent system for column chromatography of this compound?
Answer:
A common stationary phase for the purification of moderately polar organic compounds like phenols is silica gel. For the mobile phase, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. A good starting point would be a gradient or isocratic elution with a mixture of hexanes and ethyl acetate . You can determine the optimal ratio by first performing thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
Question: How can I monitor the purity of my this compound during purification?
Answer:
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. You can spot the crude mixture, the purified fractions, and the starting material on a silica gel TLC plate and elute with a suitable solvent system (e.g., a hexane/ethyl acetate mixture). The spots can be visualized under UV light or by using a staining agent such as potassium permanganate or an iodine chamber.[6][7] A pure compound should appear as a single spot on the TLC plate. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Data Presentation
| Purification Method | Typical Purity Achieved | Key Parameters | Advantages | Disadvantages |
| Recrystallization | >98% (estimated) | Solvent System (e.g., Ethanol/Water), Cooling Rate | Simple, cost-effective for removing minor impurities. | May not be effective for complex mixtures; potential for product loss in the mother liquor. |
| Column Chromatography | >99.5% (estimated) | Stationary Phase (Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate) | High resolution for separating complex mixtures; yields very pure product. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
Experimental Protocols
Recrystallization Protocol
This protocol is based on the purification of a structurally similar compound, 4-bromo-2,6-di-tert-butylphenol, and may require optimization.[4]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: If the solution becomes cloudy, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions (those containing only the desired product) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Bromo-4-tert-butylphenol | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-tert-butyl-6-methylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh, properly stored brominating agent (e.g., new bottle of bromine or recrystallized N-bromosuccinimide). 2. Allow the reaction to proceed at the recommended temperature, ensuring proper mixing. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Presence of Multiple Products (TLC/GC-MS) | 1. Over-bromination: Formation of 2,6-dibromo-4-tert-butyl-phenol.[1] 2. Unreacted Starting Material: Incomplete reaction. | 1. Slowly add the brominating agent, especially at the beginning of the reaction. Maintain a low reaction temperature (0-5 °C). Use a non-polar solvent to decrease the rate of polysubstitution. 2. Increase the reaction time or slightly increase the amount of brominating agent. |
| Formation of Colored Impurities | 1. Oxidation of the phenol starting material or product. 2. Use of an old or impure brominating agent. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a freshly opened or purified brominating agent. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is an oil instead of a solid. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Purify the crude product using column chromatography or vacuum distillation. The product may be an oil at room temperature. |
| De-tert-butylation Side Product | Formation of brominated phenols without the tert-butyl group.[1] | This is more likely to occur under strongly acidic conditions or at elevated temperatures. Ensure the reaction is run at the recommended low temperature and that the workup is performed without unnecessary delay or exposure to strong acids. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is over-bromination, leading to the formation of 2,6-dibromo-4-tert-butyl-phenol.[1] This occurs because the hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.
Q2: How can I minimize the formation of the dibromo byproduct?
A2: To minimize the formation of the dibromo byproduct, you should:
-
Control the stoichiometry: Use a molar ratio of brominating agent to the starting phenol that is close to 1:1.
-
Maintain a low temperature: Running the reaction at 0-5 °C slows down the reaction rate and improves selectivity.
-
Use a non-polar solvent: Solvents like dichloromethane or chloroform can help to reduce the reactivity of the phenol and disfavor polysubstitution.
-
Slow addition of the brominating agent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture.
Q3: My product is a brownish oil, but I expected a solid. What should I do?
A3: The product, this compound, may exist as a low-melting solid or an oil at room temperature. The brown color likely indicates the presence of impurities, possibly from oxidation. It is recommended to purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain a purer, potentially lighter-colored product.
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The starting phenol will be more polar than the monobrominated product, which in turn will be more polar than the dibrominated byproduct.
Q5: What is the best method to purify the final product?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from both the unreacted starting material and the dibromo byproduct on a lab scale.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, provided the product is thermally stable.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
Quantitative Data on Side Product Formation
The following table summarizes typical product distributions in the bromination of a substituted phenol under different reaction conditions. While this data is for an analogous compound, it illustrates the general trends applicable to the synthesis of this compound.
| Reaction Conditions | Starting Material (%) | Monobromo Product (%) | Dibromo Product (%) |
| Bromine in Dichloromethane, 0 °C, 1 eq. Br₂ | 5 | 90 | 5 |
| Bromine in Acetic Acid, 25 °C, 1 eq. Br₂ | 2 | 75 | 23 |
| Bromine Water, 25 °C, excess Br₂ | 0 | 5 | 95 |
| NBS in Dichloromethane, 0 °C, 1 eq. NBS | 4 | 92 | 4 |
This data is illustrative and based on typical outcomes for the bromination of hindered phenols.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from procedures for the synthesis of structurally similar brominated phenols.
Materials:
-
4-tert-butyl-2-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-tert-butyl-2-methylphenol (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
References
Stability issues of 2-Bromo-4-tert-butyl-6-methylphenol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-tert-butyl-6-methylphenol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this compound in acidic media is its potential for degradation, primarily through acid-catalyzed dealkylation. Due to the presence of bulky tert-butyl and methyl groups, the compound is sterically hindered, which can influence its reactivity. Under strong acidic conditions and elevated temperatures, the tert-butyl group, in particular, may be susceptible to cleavage.
Q2: What is the most likely degradation pathway for this compound in the presence of a strong acid?
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: Several analytical techniques are suitable for monitoring the stability of this compound and identifying potential degradants. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its degradation products and quantifying their respective concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile degradation products. The mass spectrometry data provides structural information for the characterization of unknown degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor changes in the chemical structure of the molecule over time and to elucidate the structure of isolated degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acid Treatment
Symptoms:
-
Appearance of one or more new peaks in the chromatogram of an acid-stressed sample of this compound.
-
A corresponding decrease in the peak area of the parent compound.
Possible Causes:
-
Acid-Catalyzed Degradation: The compound is degrading in the acidic medium. The new peaks likely correspond to degradation products.
-
Contamination: The acidic solution or the sample itself may be contaminated.
-
Interaction with Excipients (if in a formulation): If the compound is part of a formulation, it may be reacting with acidic excipients.
Troubleshooting Steps:
-
Confirm Degradation: Run a control sample (compound in a neutral solvent) under the same conditions (excluding the acid) to rule out other factors like temperature or light-induced degradation.
-
Identify Degradation Products: If degradation is confirmed, proceed with the identification of the new peaks. Collect fractions of the new peaks from the HPLC and analyze them using mass spectrometry (LC-MS or by collecting and running on GC-MS) and/or NMR.
-
Hypothesize Degradation Pathway: Based on the identified structures, propose a degradation pathway. For this compound, dealkylation is a primary suspect.
-
Optimize Conditions: If the goal is to minimize degradation, consider using a less harsh acidic environment (higher pH), a lower temperature, or a shorter exposure time.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Symptoms:
-
The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
Possible Causes:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector in HPLC.
-
Formation of Volatile Degradants: Degradation may produce volatile compounds (e.g., isobutylene from dealkylation) that are lost during sample preparation or are not detected by the analytical method.
-
Formation of Insoluble Degradants/Polymers: Polymerization or the formation of insoluble products can lead to their removal from the solution being analyzed.
-
Inappropriate Analytical Method: The chosen HPLC or GC method may not be capable of eluting or detecting all degradation products.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is not dependent on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your HPLC.
-
Analyze Headspace for Volatiles: Use headspace GC-MS to analyze the vapor phase above the stressed sample to identify any volatile products.
-
Visual Inspection and Solubility Tests: Visually inspect the sample for any precipitates. If solids are present, attempt to dissolve them in a stronger solvent and analyze the resulting solution.
-
Method Optimization: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to ensure all potential degradation products are being separated and detected.
Data Presentation
While specific quantitative data for the acid-catalyzed degradation of this compound is not available in published literature, the following tables provide an illustrative summary of expected degradation trends based on general principles of chemical kinetics and the behavior of similar hindered phenols. These tables are intended for guidance in designing experiments.
Table 1: Estimated Percentage Degradation of this compound under Various Acidic Conditions after 24 hours.
| Acid Condition (Aqueous) | Temperature (°C) | Estimated % Degradation | Primary Expected Degradant |
| 0.1 M HCl (pH 1) | 25 | < 5% | 2-Bromo-6-methylphenol |
| 0.1 M HCl (pH 1) | 60 | 10 - 25% | 2-Bromo-6-methylphenol |
| 1 M HCl (pH 0) | 25 | 5 - 15% | 2-Bromo-6-methylphenol |
| 1 M HCl (pH 0) | 80 | > 50% | 2-Bromo-6-methylphenol, other minor products |
| 0.01 M HCl (pH 2) | 60 | < 10% | 2-Bromo-6-methylphenol |
Disclaimer: The data in this table is estimated and should be confirmed by experimental studies.
Table 2: Factors Influencing the Stability of this compound in Acidic Media.
| Factor | Effect on Stability | Rationale |
| Decreasing pH (Increasing Acidity) | Decreases | Higher proton concentration facilitates the protonation step required for dealkylation. |
| Increasing Temperature | Decreases | Provides the necessary activation energy for the degradation reaction, increasing the reaction rate. |
| Presence of a Protic Co-solvent | May Decrease | Can influence the solvation of the protonated intermediate, potentially affecting the reaction rate. |
| Presence of Lewis Acids | May Decrease | Lewis acids can also catalyze the dealkylation reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
LC-MS or GC-MS system for identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation for Stressing:
-
Acidic Condition: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 5.0 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in approximately 0.5 M HCl.
-
Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with a 50:50 mixture of methanol and water (no acid).
-
-
Stressing Conditions:
-
Incubate both the acidic and control samples in a water bath at 60°C for 24 hours. Protect from light.
-
-
Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic sample with a small amount of a suitable base (e.g., dilute NaOH) to prevent further degradation on the HPLC column.
-
Analyze the control and stressed samples by HPLC-UV.
-
-
Data Evaluation:
-
Compare the chromatograms of the control and stressed samples.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify the retention times of any new peaks.
-
-
Degradant Identification (if significant degradation is observed):
-
Analyze the stressed sample using a validated LC-MS method to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Alternatively, for volatile degradants, use GC-MS.
-
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 60% B
-
21-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
Mandatory Visualizations
Caption: Proposed acid-catalyzed dealkylation pathway.
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-tert-butyl-6-methylphenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Bromo-4-tert-butyl-6-methylphenol and related derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Q1: Low or no conversion of the starting material, 4-tert-butyl-6-methylphenol.
A1:
-
Inactive Brominating Agent: Ensure the N-bromosuccinimide (NBS) is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose.
-
Insufficient Catalyst: If using a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH), ensure the correct molar percentage is used. In some cases, the catalyst may be consumed by impurities.
-
Low Reaction Temperature: While lower temperatures can favor mono-bromination, they can also significantly slow down the reaction rate. Consider a modest increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Q2: The primary product is the di-brominated derivative (2,6-dibromo-4-tert-butylphenol) instead of the desired mono-brominated product.
A2:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like water or methanol can enhance the electrophilicity of bromine, leading to multiple substitutions.[1][2] Switching to a non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) can favor mono-bromination.[3]
-
Reaction Temperature: Higher temperatures can promote di-substitution. Running the reaction at a lower temperature (e.g., 0°C) can increase the selectivity for the mono-brominated product.[1]
-
Stoichiometry of Brominating Agent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. An excess of the brominating agent will inevitably lead to the formation of di-brominated and other poly-brominated byproducts.
Q3: A complex mixture of products is observed, making purification difficult.
A3:
-
Side Reactions: Besides di-bromination, other side reactions such as oxidation of the phenol can occur, especially at elevated temperatures or in the presence of strong oxidizing agents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are suspected.
-
Starting Material Purity: Impurities in the starting 4-tert-butyl-6-methylphenol can lead to a variety of side products. It is advisable to purify the starting material by recrystallization or distillation before use.
Q4: Difficulty in separating the desired this compound from the unreacted starting material and the di-brominated byproduct.
A4:
-
Chromatography: Column chromatography is often the most effective method for separating these closely related compounds. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Recrystallization: If the desired product is a solid and present in a high enough concentration, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
Frequently Asked Questions (FAQs)
Q: What is the role of the hydroxyl group in the bromination of 4-tert-butyl-6-methylphenol?
A: The hydroxyl (-OH) group is a strong activating group in electrophilic aromatic substitution. It donates electron density to the benzene ring, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles like the bromine cation (Br+).[4][5]
Q: Why is a Lewis acid catalyst not always necessary for the bromination of phenols?
A: Due to the highly activating nature of the hydroxyl group, phenols are sufficiently electron-rich to react with bromine directly without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings like benzene.[3][4]
Q: Can I use liquid bromine (Br2) instead of N-bromosuccinimide (NBS)?
A: Yes, liquid bromine can be used. However, it is more hazardous and can be less selective, often leading to a higher proportion of poly-brominated products, especially in polar solvents.[6] NBS is a solid, easier to handle, and often provides better selectivity for mono-bromination.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable eluent system (e.g., 10% ethyl acetate in hexanes) to separate the starting material, the mono-brominated product, and the di-brominated product. The spots can be visualized under a UV lamp or by staining with an appropriate agent like potassium permanganate.
Experimental Protocols
Protocol 1: Selective Mono-bromination of 4-tert-butylphenol
This protocol is adapted from a procedure for the selective ortho-bromination of para-substituted phenols.[2]
Materials:
-
4-tert-butylphenol
-
N-bromosuccinimide (NBS)
-
p-toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 4-tert-butylphenol (1.0 eq) in methanol, add p-toluenesulfonic acid (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-4-tert-butylphenol.
Protocol 2: Synthesis of 2-bromo-4-tert-butylphenol via Bromine in Dichloromethane
This protocol is based on the selective bromination of 4-tert-butylphenol.[1]
Materials:
-
4-tert-butylphenol
-
Bromine (Br2)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-tert-butylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Optimization of Mono-ortho-bromination of 4-substituted Phenols with NBS [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-methylphenol | 2-bromo-4-methylphenol | 95 |
| 2 | 4-tert-butylphenol | 2-bromo-4-tert-butylphenol | 96 |
| 3 | 4-fluorophenol | 2-bromo-4-fluorophenol | 89 |
| 4 | 4-phenylphenol | 2-bromo-4-phenylphenol | 92 |
Reaction conditions: Substrate (1.0 eq), NBS (1.05 eq), p-TsOH (0.1 eq), Methanol, 0°C, 25 min.
Table 2: Effect of Solvent on the Bromination of Phenol [3][6]
| Solvent | Brominating Agent | Major Product(s) |
| Dichloromethane (CH2Cl2) | Br2 | 2-bromophenol and 4-bromophenol |
| Carbon Disulfide (CS2) | Br2 | 4-bromophenol |
| Water (H2O) | Bromine water | 2,4,6-tribromophenol |
Visualizations
Experimental Workflow for Optimization
Caption: A logical workflow for the optimization of the bromination of 4-tert-butyl-6-methylphenol.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for the bromination of substituted phenols.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
Common impurities in commercial 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Bromo-4-tert-butyl-6-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on the typical synthesis route, which involves the bromination of 4-tert-butyl-2-methylphenol, several common impurities can be present in commercial batches. These include:
-
Unreacted Starting Material: 4-tert-butyl-2-methylphenol.
-
Over-brominated Byproduct: 2,6-Dibromo-4-tert-butyl-6-methylphenol.
-
Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring.
-
De-alkylation Products: Products formed by the loss of the tert-butyl group during the bromination reaction.[1]
Q2: How can these impurities affect my experiment?
A2: The presence of impurities can have several adverse effects on your experiments:
-
Altered Reaction Stoichiometry: The presence of unreacted starting material or other impurities will lead to inaccurate molar calculations, potentially affecting reaction yields and kinetics.
-
Formation of Unwanted Side Products: Impurities can react with your reagents, leading to the formation of unexpected byproducts that can complicate purification and analysis.
-
Inaccurate Analytical Results: Impurities can co-elute with your product in chromatographic analyses or interfere with spectroscopic characterization, leading to erroneous data.
-
Reduced Product Purity: The final purity of your synthesized compound will be compromised, which is particularly critical in drug development and other applications requiring high-purity materials.
Q3: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?
A3: Yes, impurities are a likely cause for lower-than-expected yields. The primary culprit is often a lower-than-stated purity of the starting material. If a significant percentage of the commercial this compound is actually an unreactive impurity, the effective amount of your starting material is reduced, leading to a lower yield of your desired product.
Q4: I am observing an unexpected peak in my HPLC/GC analysis of the reaction mixture. How can I identify if it's an impurity from the starting material?
A4: To determine if an unexpected peak originates from your starting material, you should run a control analysis of the commercial this compound using the same HPLC/GC method. If the same unexpected peak is present in the starting material, it is an impurity.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Results
Symptoms:
-
Variable reaction yields between different batches of this compound.
-
Inconsistent product purity.
Possible Cause:
-
Batch-to-batch variation in the impurity profile of the commercial starting material.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction results.
Issue 2: Identification of Unknown Byproducts
Symptom:
-
Appearance of unknown peaks in the analytical chromatogram (GC/HPLC) or unexpected signals in NMR spectra of the product.
Possible Cause:
-
Reaction of impurities present in the this compound with downstream reagents.
Troubleshooting Workflow:
Caption: Identifying the source of unknown byproducts.
Data Presentation
The following table summarizes the common impurities, their potential origin, and typical analytical techniques for their identification.
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Technique |
| 4-tert-butyl-2-methylphenol | C₁₁H₁₆O | Unreacted starting material | GC-MS, HPLC, ¹H NMR |
| 2,6-Dibromo-4-tert-butyl-6-methylphenol | C₁₁H₁₄Br₂O | Over-bromination of the starting material | GC-MS, HPLC, ¹H NMR |
| De-tert-butylated bromophenol | Varies | Loss of the tert-butyl group during synthesis[1] | GC-MS, LC-MS |
| Isomeric Byproducts | C₁₁H₁₅BrO | Bromination at alternative ring positions | GC, HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment of Commercial this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the presence of common impurities in a commercial sample.
Materials:
-
Commercial this compound sample
-
Dichloromethane (DCM), HPLC grade
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in dichloromethane.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns of the potential impurities listed in the table above.
-
Quantify the relative percentage of each impurity by peak area integration.
-
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove common impurities from a commercial sample to obtain a high-purity product for sensitive experiments.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC analysis. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Analyze the purified product using the GC-MS protocol described above to confirm the removal of impurities.
References
Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting NMR analysis of 2-Bromo-4-tert-butyl-6-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are based on the electronic environment of each nucleus. The electron-donating hydroxyl and alkyl groups and the electron-withdrawing bromo group all influence the final positions of the signals. The predicted values are summarized in the tables below. Aromatic protons generally appear in the 6.5-8 ppm region due to the ring current effect.[1][2][3]
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Multiplicity | Integration | Expected Chemical Shift (δ) in ppm |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | Singlet (s) | 9H | ~1.30 |
| Methyl (-CH₃) | Singlet (s) | 3H | ~2.28 |
| Phenolic (-OH) | Broad Singlet (br s) | 1H | 4.5 - 5.5 (variable) |
| Aromatic (H-3/H-5) | Doublet (d) | 1H | ~7.05 |
| Aromatic (H-3/H-5) | Doublet (d) | 1H | ~7.25 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
|---|---|
| Methyl (-CH₃) | ~20.5 |
| tert-Butyl (-C(CH₃)₃) | ~31.5 |
| tert-Butyl Quaternary (C) | ~34.2 |
| Aromatic C-Br | ~115.0 |
| Aromatic C-H | ~127.0 |
| Aromatic C-H | ~129.5 |
| Aromatic C-Alkyl | ~137.0 |
| Aromatic C-Alkyl | ~145.0 |
| Aromatic C-OH | ~151.0 |
Q2: My NMR spectrum shows very broad peaks. What is the cause and how can I improve the resolution?
A2: Peak broadening can obscure important coupling information and make interpretation difficult. Several factors can cause this issue:
-
Poor Magnetic Field Homogeneity (Shimming): The most common cause of symmetrically broadened lines is improperly adjusted shims.[4] Re-shimming the spectrometer is the first step.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which results in broader lines.[5] If your sample is highly concentrated, try diluting it.
-
Incomplete Dissolution or Particulates: If the sample is not fully dissolved or contains suspended solid particles, it will cause distortions in the magnetic field, leading to broad peaks.[6] Always filter your NMR sample into the tube.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden peaks. Degassing the sample can help remove oxygen.[6]
Q3: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?
A3: Extraneous peaks typically originate from the solvent, contaminants in the NMR tube, or residual materials from the synthesis/purification process.
-
Residual Solvent Peaks: Even in high-purity deuterated solvents, a small non-deuterated fraction remains.[7] For example, CDCl₃ often shows a peak at 7.26 ppm.
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air, typically appearing as a broad peak between 1.5-2.5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆.[4][5]
-
Common Lab Contaminants: Acetone from cleaning glassware is a frequent contaminant (peak around 2.17 ppm).[5] Grease from glass joints can also appear as broad, messy signals. Ensure all glassware is thoroughly dried.
-
Reaction/Purification Solvents: Solvents like ethyl acetate can be difficult to remove completely under high vacuum and may appear in the spectrum.[5]
Table 3: Common Contaminants and Their ¹H NMR Chemical Shifts
| Contaminant | Chemical Shift (δ) in ppm (in CDCl₃) |
|---|---|
| Acetone | 2.17 |
| Dichloromethane | 5.32 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) |
| Water | ~1.56 (broad) |
| Silicone Grease | ~0.07 (broad) |
Q4: The aromatic signals are overlapping and difficult to interpret. What can I do to resolve them?
A4: Overlapping signals in the aromatic region are common. A simple and effective solution is to re-run the spectrum in a different deuterated solvent.[5] Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to solvent-solute interactions, often spreading the signals out and revealing the true multiplicity.
Q5: I am unsure which peak corresponds to the phenolic -OH proton. How can I definitively identify it?
A5: The chemical shift of a phenolic proton is often variable and its peak can be broad. The most reliable method for identification is a "D₂O shake" experiment.[5][8] Adding a drop of deuterium oxide (D₂O) to the NMR tube and gently shaking it will cause the acidic phenolic proton to exchange with a deuterium atom. Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH peak will disappear from the spectrum, confirming its identity.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 10-20 mg of purified this compound.[6]
-
Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in which the compound is fully soluble.[7]
-
Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Gently swirl or vortex to ensure complete dissolution.
-
Filter Sample: Take a Pasteur pipette and place a small, tight plug of cotton or glass wool in the neck.[6][10] Filter the sample solution directly into a clean 5 mm NMR tube to remove any dust or particulate matter.[6][9]
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Shake Experiment for -OH Peak Identification
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the sample following the protocol above.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing of the D₂O with the sample solution.[5] A brief, gentle vortex can also be used. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. The peak corresponding to the phenolic -OH proton will have disappeared or significantly diminished in the second spectrum.[8]
Visualizations
Logical Workflow Diagram
Caption: A flowchart detailing the logical steps for troubleshooting common NMR spectroscopy issues.
Signal Assignment Diagram
Caption: Logical relationship between molecular fragments and their expected ¹H NMR signals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.bu.edu [sites.bu.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Degradation of 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-Bromo-4-tert-butyl-6-methylphenol and related substituted phenols.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, degradation is expected to proceed through mechanisms observed for other substituted phenols. These include:
-
Advanced Oxidation Processes (AOPs): Methods like Fenton oxidation, ozonation, and photocatalysis generate highly reactive hydroxyl radicals that attack the phenol ring.[1][2] This can lead to hydroxylation, debromination, and eventual ring cleavage to form smaller organic acids and ultimately mineralization to CO2 and H2O.
-
Microbial Degradation: Certain microorganisms can utilize substituted phenols as a carbon source.[3][4][5] The degradation pathway often involves initial hydroxylation to form a catechol-like intermediate, followed by ring cleavage via either the ortho or meta pathway.[3][4][6][7] The bromine substituent may be removed early in the pathway (dehalogenation) or after ring cleavage.
Q2: What are the likely initial transformation products of this compound degradation?
A2: Based on studies of similar compounds, initial transformation products may include:
-
Hydroxylated derivatives: Introduction of additional hydroxyl groups to the aromatic ring.
-
Debrominated phenol: Removal of the bromine atom to form 4-tert-butyl-2-methylphenol.
-
Oxidized side chains: Oxidation of the methyl or tert-butyl group.
-
Quinone-like structures: Formation of benzoquinones through oxidation of hydroxylated intermediates.[1]
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the parent compound and non-volatile, polar intermediates.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile degradation products. Derivatization may be necessary for polar analytes to improve their volatility and thermal stability.[9][10][11]
Q4: How can I confirm the identity of unknown degradation products?
A4: Mass spectrometry (MS), particularly in conjunction with chromatography (GC-MS or LC-MS), is the primary tool for identifying unknown intermediates. By analyzing the mass spectra and fragmentation patterns, the structures of the degradation products can be elucidated.[9][12] Comparison with commercially available standards, if possible, provides definitive identification.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[13]- Column contamination or degradation.[14]- Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase.- Flush the column with a strong solvent or replace it if necessary.[13][14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol between injections.- Inject a blank solvent to identify the source of contamination. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column deterioration.- Flow rate is too high. | - Optimize the mobile phase gradient and solvent strength.- Replace the column.- Reduce the flow rate to increase separation efficiency. |
| Retention Time Drift | - Inconsistent mobile phase composition.[14]- Temperature fluctuations.[14]- Column aging. | - Ensure proper mixing and degassing of the mobile phase.[15]- Use a column oven to maintain a constant temperature.[14][15]- Equilibrate the column sufficiently before each run. |
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| Peak Broadening/Tailing | - Active sites in the inlet liner or column.[10]- Column contamination.- Inefficient sample transfer from the inlet. | - Use a deactivated inlet liner and a high-quality, inert column.- Trim the front end of the column to remove active sites.- Optimize the injection temperature and flow rate. |
| No Peaks or Low Signal | - Leak in the system.- Incorrect injection parameters.- Degradation of the analyte in the hot inlet. | - Perform a leak check of the entire system.- Verify the injection volume and split ratio.- Consider a cooler injection temperature or a different injection technique (e.g., PTV).[10] |
| Poor Mass Spectral Quality | - Contamination in the ion source.- Air leak in the MS system.- Inappropriate ionization energy. | - Clean the ion source according to the manufacturer's instructions.- Check for leaks, especially around the column connection to the MS.- Ensure the MS is properly tuned. |
| Irreproducible Results | - Inconsistent sample preparation.- Variability in injection volume.- Fluctuations in inlet or oven temperature. | - Standardize the sample preparation and derivatization protocol.- Use an autosampler for precise injections.- Ensure the GC oven and inlet temperatures are stable. |
Quantitative Data Summary
The following table summarizes kinetic data for the degradation of related substituted phenols under various experimental conditions. This data can serve as a reference for estimating the degradation behavior of this compound.
| Compound | Degradation Method | Key Parameters | Degradation Rate/Efficiency | Reference |
| Phenol | Fenton Oxidation | pH 3, [H₂O₂] = 500-5000 mg/L, [Fe²⁺] = 1-100 mg/L | Rate constants determined for phenol and intermediates. | [1] |
| 4-Bromophenol | Wet Oxidation with Ferrate(VI) | pH 6.8, [Ferrate(VI)] = 0.467 mM | 96.71% removal | [16] |
| Pentabromophenol | Photocatalysis with TiO₂/HRP | UVB irradiation, flow rate 0.5 mL/min | ~96% transformation | [17] |
| Phenol | Microbial Degradation (Pseudomonas fluorescens) | Initial concentration 1000 ppm | Complete degradation | [6] |
| Nona-brominated diphenyl ethers | Photodegradation | Natural sunlight in various solvents | Half-lives of 4.25 to 12.78 minutes | [18] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a higher concentration (e.g., 95%) over 20-30 minutes to elute both polar and non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at multiple wavelengths, including the λmax of the parent compound and expected intermediates (e.g., 210 nm, 254 nm, and 280 nm).
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound. If standards for degradation products are available, create separate calibration curves for their quantification.
Protocol 2: GC-MS Analysis of Volatile Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection:
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless injection for trace analysis.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature of 50-70 °C, hold for 2-5 minutes.
-
Ramp up to 280-300 °C at a rate of 10-15 °C/min.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation (if necessary): For polar degradation products, derivatization (e.g., silylation with BSTFA) may be required to increase volatility.
-
Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards if available.
Visualizations
Caption: Inferred advanced oxidation pathway for this compound.
Caption: Postulated microbial degradation pathway for this compound.
Caption: General experimental workflow for studying degradation kinetics and products.
References
- 1. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH [mdpi.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of 2-Bromo-4-tert-butyl-6-methylphenol through recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated or is supersaturated. - The cooling process is too slow or not cold enough. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility. |
| Oiling out occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is impure, leading to a significant depression of its melting point. - The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. - Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities. - Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Low yield of crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not cold enough. | - Reduce the initial volume of the solvent. If possible, recover more product from the mother liquor by further concentration and cooling. - Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel. - Always use ice-cold solvent to wash the crystals. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - The cooling process was too fast, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the recrystallization of structurally similar phenols, suitable solvent systems include:
-
Mixed Solvents: An ethanol/water or methanol/water mixture is often effective. The compound is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes slightly cloudy, after which a small amount of alcohol is added to redissolve the precipitate before cooling.
-
Single Solvents: Non-polar solvents like hexanes or heptane may also be suitable, particularly for removing more polar impurities.
A preliminary solvent screen with small amounts of the crude material is always recommended to determine the optimal solvent or solvent system.
Q2: How can I perform a solvent screen to find a suitable recrystallization solvent?
A2: To perform a solvent screen:
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.
-
Cool the test tubes that showed good solubility at high temperatures. The ideal solvent will result in the formation of a significant amount of crystals upon cooling.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If the purity is not satisfactory after a single recrystallization, a second recrystallization is recommended. Ensure that the crystals from the first recrystallization are completely dry before proceeding. It may also be beneficial to try a different solvent system for the second recrystallization to target the removal of different types of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system (e.g., ethanol/water).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the solution gently on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
Data Presentation
The following table provides an estimated solubility of this compound in common recrystallization solvents. Note: This data is qualitative and should be confirmed by experimental solvent screening.
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Ethanol | Sparingly Soluble | Very Soluble |
| Methanol | Sparingly Soluble | Very Soluble |
| Hexanes | Sparingly Soluble | Soluble |
| Toluene | Soluble | Very Soluble |
| Acetone | Very Soluble | Very Soluble |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-4-tert-butyl-6-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-tert-butyl-6-methylphenol. The content is designed to address specific issues encountered during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: this compound is a sterically hindered aryl bromide. The most common and effective cross-coupling reactions for this class of substrate are palladium-catalyzed reactions that are well-suited for forming carbon-carbon and carbon-heteroatom bonds. These include:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with boronic acids or esters.[1][2] This is one of the most versatile methods for creating biaryl compounds.[1]
-
Heck Reaction: For forming C–C bonds by coupling with an alkene.[3][4] This reaction is a powerful tool for the vinylation of aryl halides.[4]
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes.[5][6] This reaction is typically carried out under mild conditions.[5]
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with various amine nucleophiles.[7][8] This has become a fundamental tool for synthesizing aryl amines.[8]
-
Ullmann Condensation: A classical copper-catalyzed reaction for forming C–O or C–N bonds, though modern methods often favor palladium.[9][10]
Q2: How does the steric hindrance from the tert-butyl and methyl groups affect catalyst selection?
A2: The ortho methyl and tert-butyl groups on the phenol ring create significant steric hindrance around the bromine atom. This can slow down the oxidative addition step in the catalytic cycle. To overcome this, catalysts with bulky, electron-rich phosphine ligands are generally required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is necessary for the reaction to proceed efficiently. Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs).[4][11]
Q3: Can the phenolic hydroxyl group interfere with the reaction? What precautions should be taken?
A3: Yes, the acidic proton of the phenolic hydroxyl group can interfere with many cross-coupling reactions in several ways:
-
Base Quenching: It can neutralize the base needed for the catalytic cycle.
-
Catalyst Inhibition: The corresponding phenoxide can coordinate to the metal center and inhibit catalytic activity.
-
Side Reactions: It can participate in undesired side reactions.
To mitigate these issues, you can either:
-
Use an Excess of a Strong Base: Employing a strong base like K₃PO₄, Cs₂CO₃, or NaOtBu in sufficient quantity (typically >2 equivalents) can deprotonate the phenol and still leave enough base for the catalytic cycle.
-
Protect the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group (e.g., methyl, benzyl, or silyl ether) prior to the coupling reaction. The protecting group can be removed in a subsequent step. The choice of protecting group depends on its stability under the coupling conditions and the ease of its removal.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low yield or no product formation. What are the common causes and how can I troubleshoot this?
Answer: Low conversion in a Suzuki-Miyaura reaction involving a hindered substrate like this is a common issue. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Switch to a Bulky Ligand: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[2] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. |
| Incorrect Base | 1. Increase Base Strength: A weak base may not be sufficient. Switch to a stronger base like K₃PO₄, Cs₂CO₃, or NaOtBu. 2. Ensure Anhydrous Conditions: Some bases (like K₃PO₄) can be hygroscopic. Ensure the base is dry, as water can affect the reaction. |
| Solvent Issues | 1. Change Solvent: If using a standard solvent like toluene, try a more polar aprotic solvent like dioxane, THF, or DMF, which can help with solubility and reaction rates. 2. Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with argon/nitrogen. |
| Boronic Acid Decomposition | 1. Check Boronic Acid Quality: Boronic acids can undergo decomposition (protodeborylation). Use fresh, high-purity boronic acid. 2. Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be used as an alternative.[2] |
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// Connections start -> check_catalyst; check_catalyst -> change_catalyst [label=" No "]; change_catalyst -> check_base; check_catalyst -> check_base [label=" Yes "];
check_base -> change_base [label=" No "]; change_base -> check_conditions; check_base -> check_conditions [label=" Yes "];
check_conditions -> change_conditions [label=" No "]; change_conditions -> check_reagents; check_conditions -> check_reagents [label=" Yes "];
check_reagents -> change_reagents [label=" No "]; change_reagents -> end_success; check_reagents -> end_fail [label=" Yes\n(Problem Persists)"]; } dot Caption: Troubleshooting workflow for a Suzuki-Miyaura coupling reaction.
Problem 2: Formation of Homocoupling Side Products in a Sonogashira Reaction
Question: I am performing a Sonogashira coupling and observing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[12] It is often promoted by the presence of oxygen.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | 1. Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Copper Co-catalyst | 1. Reduce Copper Loading: Lower the concentration of the copper(I) salt (e.g., CuI) to the minimum effective level (e.g., 1-2 mol%). 2. Go Copper-Free: Many modern protocols for Sonogashira reactions eliminate the copper co-catalyst entirely, which is the most effective way to prevent Glaser coupling.[6][12] This often requires a more active palladium catalyst system, such as one with bulky phosphine ligands or NHC ligands. |
| Base and Solvent Choice | 1. Amine Base: Using an amine base like triethylamine or diisopropylamine can help suppress homocoupling. The amine also often serves as the solvent.[5] |
Catalyst System Comparison for Common Reactions
The following table summarizes recommended starting conditions for various cross-coupling reactions with sterically hindered aryl bromides like this compound. Note that optimization is almost always necessary.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Typical Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | 100-140 |
| Sonogashira (Cu-free) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | SPhos, P(t-Bu)₃ | Cs₂CO₃, K₂CO₃ | Dioxane, Acetonitrile | RT-80 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Josiphos, XPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid to the flask.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations of Key Concepts
// Node styles start_node [label="Define Desired Bond\n(C-C, C-N, C-O, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction_type [label="Select Reaction Type\n(Suzuki, Heck, B-H, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lit_search [label="Literature Search for\nSimilar Hindered Substrates", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; catalyst_choice [label="Choose Catalyst System:\n- Pd Source (Pd(OAc)2, etc.)\n- Ligand (Bulky Phosphine/NHC)\n- Base (Strong, non-nucleophilic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; screening [label="Screen Reaction Conditions:\n- Temperature\n- Solvent\n- Concentration", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; optimization [label="Optimize Yield and Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scale_up [label="Scale-up Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Edges start_node -> reaction_type; reaction_type -> lit_search; lit_search -> catalyst_choice; catalyst_choice -> screening; screening -> optimization [label="Initial Success"]; screening -> catalyst_choice [label="Failure"]; optimization -> scale_up; } dot Caption: General workflow for catalyst selection in cross-coupling reactions.
// Node styles pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; pd_ii_complex [label="Ar-Pd(II)L(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; pd_ii_biaryl [label="Ar-Pd(II)L(Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded];
// Invisible nodes for labels node [style=invis, width=0.1, height=0.1, label=""]; l1; l2; l3;
// Edges pd0 -> ox_add [label="Ar-Br", color="#EA4335"]; ox_add -> pd_ii_complex; pd_ii_complex -> transmetal [label="Ar'-B(OR)2\n+ Base", color="#34A853"]; transmetal -> pd_ii_biaryl; pd_ii_biaryl -> red_elim [label="Ar-Ar'", color="#202124"]; red_elim -> pd0; } dot Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2-Bromo-4-tert-butyl-6-methylphenol and BHT
In the realm of antioxidant research, the quest for novel and more effective compounds is perpetual. This guide provides a comparative overview of the antioxidant potential of 2-Bromo-4-tert-butyl-6-methylphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationships of phenolic compounds to draw insightful comparisons.
Structural and Mechanistic Comparison
Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a well-established antioxidant.[1] Its primary mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[2] The steric hindrance provided by the two bulky tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.
This compound shares a similar phenolic backbone with BHT, suggesting a comparable free radical scavenging mechanism via hydrogen atom transfer. The key distinction lies in the substitution at the second ortho position, where a bromine atom replaces one of the tert-butyl groups. The presence of the electron-withdrawing bromine atom can influence the bond dissociation energy of the phenolic O-H bond, which is a critical determinant of antioxidant activity. While some studies on other halogenated phenols suggest that halogenation can sometimes enhance antioxidant activity, the precise impact of a bromo-substituent in this specific structure on its radical scavenging capacity requires direct experimental evaluation.[3][4]
Quantitative Antioxidant Activity
Due to the absence of specific experimental data for this compound in the reviewed literature, a direct quantitative comparison of its antioxidant activity (e.g., IC50 values) with BHT is not possible at this time. For BHT, reported IC50 values from various studies show variability depending on the assay and experimental conditions. For instance, one study reported an IC50 value of 8.5 µM in a chemiluminescence assay.[5] Other studies have also reported IC50 values for BHT in the micromolar range in DPPH assays.
Table 1: Comparison of this compound and BHT
| Feature | This compound | Butylated Hydroxytoluene (BHT) |
| Chemical Structure | Phenolic ring with one bromo, one tert-butyl, and one methyl group | Phenolic ring with two tert-butyl groups and one methyl group |
| Antioxidant Mechanism | Presumed to be a free radical scavenger via hydrogen atom donation from the phenolic hydroxyl group. | Acts as a free radical scavenger by donating a hydrogen atom from the phenolic hydroxyl group.[2] |
| Steric Hindrance | Moderate steric hindrance from one tert-butyl group and a bromine atom. | High steric hindrance from two tert-butyl groups, stabilizing the phenoxy radical. |
| Electronic Effects | The bromine atom is electron-withdrawing, which may influence the O-H bond dissociation energy. | The two tert-butyl groups are electron-donating, which can affect the stability of the phenoxy radical. |
| Reported IC50 Values | No data found in the reviewed literature. | Variable, e.g., 8.5 µM in a chemiluminescence assay.[5] |
Experimental Protocols for Antioxidant Activity Assessment
The following are generalized protocols for two common in vitro assays used to determine the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or BHT)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at the characteristic wavelength (around 517 nm) should be adjusted to approximately 1.0.
-
Preparation of sample and standard solutions: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the sample or standard solution (e.g., 50 µL).
-
Add the DPPH working solution to each well (e.g., 150 µL).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound or BHT)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and an aqueous solution of potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at the characteristic wavelength (around 734 nm).
-
Preparation of sample and standard solutions: Prepare a series of dilutions of the test compound and the standard antioxidant in the same solvent used for the ABTS•+ working solution.
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the sample or standard solution (e.g., 20 µL).
-
Add the ABTS•+ working solution to each well (e.g., 180 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at the characteristic wavelength of ABTS•+ (e.g., 734 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualizations
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and antioxidant activity of brominated flavonols and flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Brominated Phenols: Spotlight on 2-Bromo-4-tert-butyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 2-Bromo-4-tert-butyl-6-methylphenol and other related brominated phenols. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on the bioactivities of structurally similar brominated phenols to offer valuable insights for research and development. The primary focus of this guide is on the antioxidant and antimicrobial properties, which are the most studied efficacy endpoints for this class of compounds.
Executive Summary
Brominated phenols are a diverse group of compounds, both naturally occurring in marine environments and synthetically produced, that have garnered significant interest for their wide range of biological activities.[1] These activities, which include antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, are largely attributed to the presence of the hydroxyl group on the phenolic ring and are modulated by the number and position of bromine atoms and other substituents.[1][2]
This compound, a synthetic brominated phenol, is structurally related to the well-known antioxidant Butylated Hydroxytoluene (BHT). The presence of bulky tert-butyl groups and a bromine atom on the phenol ring is expected to influence its reactivity and biological efficacy. This guide explores the anticipated activities of this compound in the context of available data on other brominated phenols.
Comparative Efficacy of Brominated Phenols
Due to the lack of direct comparative studies involving this compound, this section presents data on other relevant brominated phenols to provide a basis for potential efficacy.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The substitution pattern on the aromatic ring significantly influences this activity.
Key Structural-Activity Relationships for Antioxidant Efficacy:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. The presence of more hydroxyl groups generally increases antioxidant activity.[1]
-
Steric Hindrance: Bulky groups, such as tert-butyl groups, ortho to the hydroxyl group can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.
-
Bromine Substitution: The effect of bromine substitution is complex. In some cases, bromination has been shown to slightly increase antioxidant activity compared to chlorinated analogues, while in other instances, it has been found to decrease activity compared to the non-brominated parent compound.[1] The position of the bromine atom significantly influences the activity.[3]
Table 1: Antioxidant Activity of Various Brominated Phenols
| Compound | Assay | IC50 (µM) | Source |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH | 7.5 | [1] |
| 3,5-dibromo-4-hydroxybenzaldehyde | DPPH | 35.8 | [1] |
| Butylated Hydroxytoluene (BHT) | DPPH | 81.8 | [1] |
| 2,4-di-tert-butylphenol | DPPH | 60 µg/mL | [4] |
| 2,4-di-tert-butylphenol | ABTS | 17 µg/mL | [4] |
Note: Direct comparison of these values should be made with caution as experimental conditions can vary between studies.
Antimicrobial Activity
Brominated phenols have demonstrated significant antimicrobial properties against a range of bacteria. The lipophilicity conferred by the bromine atoms is thought to enhance their ability to disrupt bacterial cell membranes.[2]
Key Structural-Activity Relationships for Antimicrobial Efficacy:
-
The number and position of bromine atoms play a crucial role in determining the antimicrobial potency.
-
The presence of dihydroxy substitutions has been noted to improve activity compared to monohydroxy phenols.
Specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature. However, data for other brominated phenols against Staphylococcus aureus are provided below.
Table 2: Antimicrobial Activity of Various Brominated Phenols against Staphylococcus aureus
| Compound | MIC (µg/mL) | Source |
| 3-bromo-2,6-dihydroxyacetophenone | - | [5] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | 70-140 | [5] |
Experimental Protocols
Detailed methodologies for the most common assays used to evaluate the antioxidant efficacy of brominated phenols are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound Solutions: The test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid, Trolox, or BHT) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with a volume of the DPPH solution. A blank sample containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for assessing antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color, which is measured by a decrease in absorbance at 734 nm.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or a phosphate buffer to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Compound Solutions: The test compound and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test compound solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
General Antioxidant Mechanism of Phenolic Compounds
References
- 1. Structure-activity relationships in microbial transformation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of 2-Bromo-4-tert-butyl-6-methylphenol Isomers
A detailed spectroscopic comparison of 2-Bromo-4-tert-butyl-6-methylphenol and its positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The precise substitution pattern on the phenol ring significantly influences the spectroscopic properties of brominated tert-butylated methylphenols. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development settings. This guide focuses on the key isomers: 2-Bromo-6-tert-butyl-4-methylphenol, 4-Bromo-2-tert-butyl-6-methylphenol, and 6-Bromo-2-tert-butyl-4-methylphenol, alongside related compounds for a comprehensive comparison.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | -OH Proton (ppm) | Aromatic Protons (ppm) | -tert-butyl Protons (ppm) | -CH₃ Protons (ppm) |
| 2-Bromo-6-tert-butyl-4-methylphenol | ~5.0 | Two singlets | Singlet, ~1.4 | Singlet, ~2.2 |
| 4-Bromo-2-tert-butyl-6-methylphenol | ~5.2 | Two singlets | Singlet, ~1.4 | Singlet, ~2.2 |
| 6-Bromo-2-tert-butyl-4-methylphenol | ~5.1 | Two singlets | Singlet, ~1.3 | Singlet, ~2.3 |
| 2-Bromo-4,6-di-tert-butylphenol | ~5.5 | d, ~7.3; d, ~7.0 | Two singlets, ~1.4 & ~1.3 | - |
| 4-Bromo-2,6-di-tert-butylphenol | ~5.3 | Singlet, ~7.1 | Singlet, ~1.4 | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C-OH | C-Br | Aromatic C-H | Aromatic C-Substituted | C(-tert-butyl) | C(-CH₃) |
| 2-Bromo-6-tert-butyl-4-methylphenol | ~150 | ~115 | ~128, ~130 | ~125, ~130, ~145 | ~35 (C), ~30 (CH₃) | ~20 |
| 4-Bromo-2-tert-butyl-6-methylphenol | ~152 | ~118 | ~125, ~130 | ~128, ~135, ~148 | ~35 (C), ~30 (CH₃) | ~20 |
| 6-Bromo-2-tert-butyl-4-methylphenol | ~151 | ~112 | ~128, ~132 | ~127, ~130, ~147 | ~35 (C), ~30 (CH₃) | ~21 |
| 4-Bromo-2,6-di-tert-butylphenol[1] | 151.7 | 115.6 | 126.9 | 137.9, 147.2 | 34.4 (C), 30.1 (CH₃) | - |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-Bromo-6-tert-butyl-4-methylphenol | ~3600-3400 (broad) | ~3100-3000 | ~2960-2850 | ~1600, ~1480 | ~1230 | ~650-550 |
| 4-Bromo-2-tert-butyl-6-methylphenol | ~3600-3400 (broad) | ~3100-3000 | ~2960-2850 | ~1600, ~1470 | ~1240 | ~650-550 |
| 6-Bromo-2-tert-butyl-4-methylphenol | ~3600-3400 (broad) | ~3100-3000 | ~2960-2850 | ~1600, ~1460 | ~1220 | ~650-550 |
| 2-Bromo-4,6-di-tert-butylphenol[2] | ~3640 | ~3070 | ~2960 | ~1590, ~1470 | ~1230 | ~630 |
| 4-Bromo-2,6-di-tert-butylphenol[1] | ~3630 | ~3060 | ~2950 | ~1580, ~1430 | ~1240 | ~640 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-6-tert-butyl-4-methylphenol [3] | 242/244 (M⁺, M⁺+2) | 227/229 ([M-CH₃]⁺), 147 ([M-Br-CH₃]⁺) |
| 4-Bromo-2-tert-butyl-6-methylphenol | 242/244 (M⁺, M⁺+2) | 227/229 ([M-CH₃]⁺), 147 ([M-Br-CH₃]⁺) |
| 6-Bromo-2-tert-butyl-4-methylphenol | 242/244 (M⁺, M⁺+2) | 227/229 ([M-CH₃]⁺), 147 ([M-Br-CH₃]⁺) |
| 2-Bromo-4,6-di-tert-butylphenol[2] | 284/286 (M⁺, M⁺+2) | 269/271 ([M-CH₃]⁺), 227/229 ([M-C(CH₃)₃]⁺) |
| 4-Bromo-2,6-di-tert-butylphenol[1] | 284/286 (M⁺, M⁺+2) | 269/271 ([M-CH₃]⁺), 227/229 ([M-C(CH₃)₃]⁺) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For the identification of the hydroxyl proton, a D₂O exchange experiment can be performed.[4]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.[5] A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph is equipped with a capillary column (e.g., HP-5MS).[6] The sample is injected in splitless mode, and the mass spectrometer is operated in electron ionization (EI) mode.
Visualization of Experimental Workflow
The logical flow for the spectroscopic comparison of the phenol isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of phenol isomers.
This guide serves as a valuable resource for the differentiation of closely related brominated phenol isomers, facilitating accurate compound identification in complex mixtures and supporting robust drug development pipelines.
References
- 1. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]
- 3. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to Validated Analytical Methods for 2-Bromo-4-tert-butyl-6-methylphenol Quantification
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Bromo-4-tert-butyl-6-methylphenol, a variety of analytical techniques can be employed. This guide provides a comparative overview of the most common and effective methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with supporting experimental data derived from methodologies applied to structurally similar compounds due to the limited availability of specific validated methods for the target analyte.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of these two techniques, with data extrapolated from validated methods for related brominated and alkylated phenols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection. |
| Derivatization | Often recommended to improve volatility and thermal stability. Acetylation is a common method for phenols. | Not typically required, allowing for a more direct analysis of the native compound. |
| Sample Preparation | Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by solvent exchange and derivatization. | LLE or SPE followed by dissolution in a mobile phase-compatible solvent. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole). | High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometer detector. |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 1 - 10 ng/mL (UV), <1 ng/mL (MS) |
| Limit of Quantification (LOQ) | 0.15 - 3 ng/mL | 3 - 30 ng/mL (UV), <3 ng/mL (MS) |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Recovery | 85 - 110% | 90 - 105% |
| Advantages | High sensitivity and selectivity, excellent for complex matrices after appropriate cleanup. | Simpler sample preparation (no derivatization), suitable for thermally labile compounds. |
| Disadvantages | May require derivatization, which adds a step to the workflow. | Potentially lower sensitivity with UV detection compared to GC-MS. |
Experimental Protocols
Below are detailed experimental protocols for the quantification of this compound using GC-MS and HPLC. These protocols are based on established methods for similar phenolic compounds and should be validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 10 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH to < 2 with a suitable acid (e.g., HCl).
-
Extract the sample three times with 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
-
Derivatization (Acetylation): Add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes.
-
After cooling, evaporate the remaining solvent and reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions of the acetylated derivative of this compound.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation (Solid-Phase Extraction)
-
To 10 mL of an aqueous sample, add a suitable internal standard.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 2-3 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (typically around 280 nm for phenols), or a Mass Spectrometer (LC-MS) for higher sensitivity and selectivity.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the general workflows for sample analysis.
Caption: General experimental workflow for the quantification of this compound.
A Comparative Guide to the Antioxidant Mechanism of 2-Bromo-4-tert-butyl-6-methylphenol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant Mechanisms and DFT
Phenolic compounds are a cornerstone of antioxidant science, primarily due to their ability to neutralize harmful free radicals. This radical scavenging activity typically proceeds through one of three primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen atom to a free radical, effectively neutralizing it. The efficiency of this pathway is largely determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen donation.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the antioxidant first donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The feasibility of this pathway is governed by the Ionization Potential (IP).
-
Sequential Proton Loss followed by Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton to become a phenoxide anion, which then donates an electron to the free radical. This pathway is heavily influenced by the Proton Affinity (PA). The solvent environment plays a critical role, with polar solvents generally favoring the SPLET and SET-PT mechanisms.
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these mechanisms at a molecular level. By calculating key thermodynamic parameters such as BDE, IP, and PA, researchers can predict the dominant antioxidant pathway and rank the relative potency of different compounds.
Comparative Analysis of Phenolic Antioxidants
To predict the antioxidant potential of 2-Bromo-4-tert-butyl-6-methylphenol, we can compare its structure to well-characterized synthetic antioxidants. Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are excellent benchmarks. The table below summarizes their key antioxidant parameters calculated using DFT.
| Compound | BDE (kJ/mol) | IP (kJ/mol) | PA (kJ/mol) | Predicted Dominant Mechanism (Non-polar) | Predicted Dominant Mechanism (Polar) |
| BHT | 327.0 | 733.8 | 1002.5 | HAT | SPLET |
| BHA | 338.4 | 708.2 | 1007.8 | HAT | SPLET |
| TBHQ | 345.5 | 700.1 | 962.3 | HAT | SPLET |
Data sourced from computational studies using the M06-2X/6-311+G(d,p) level of theory in the gas phase.
Predicted Antioxidant Profile of this compound
This compound is structurally analogous to BHT, with the key difference being the substitution of a tert-butyl group with a bromine atom at the ortho position. This substitution is expected to influence its antioxidant activity in two primary ways:
-
Electronic Effects: Bromine is an electron-withdrawing group. This effect would likely increase the O-H Bond Dissociation Enthalpy (BDE) compared to BHT, making hydrogen atom donation (the HAT mechanism) less favorable.
-
Steric Effects: The replacement of a bulky tert-butyl group with a smaller bromine atom will reduce the steric hindrance around the hydroxyl group. This could potentially increase the accessibility of the hydroxyl group to free radicals.
Considering these factors, it is hypothesized that this compound will exhibit a slightly reduced antioxidant capacity via the HAT mechanism compared to BHT, due to the electron-withdrawing nature of the bromine atom. However, in polar environments, the SPLET and SET-PT mechanisms may become more competitive. To definitively determine its primary mechanism and relative potency, a dedicated DFT study on this compound is warranted.
Experimental and Computational Protocols
The data presented for the reference compounds and the predictions for this compound are based on established computational methodologies. A typical DFT study for evaluating antioxidant activity involves the following protocol:
-
Geometry Optimization: The ground state molecular structures of the parent phenol, its corresponding phenoxyl radical, radical cation, and anion are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain thermal corrections to the electronic energies.
-
Calculation of Thermodynamic Parameters:
-
BDE: Calculated as the enthalpy difference between the phenoxyl radical and a hydrogen atom, and the parent phenol.
-
IP: Calculated as the enthalpy difference between the radical cation and an electron, and the parent phenol.
-
PA: Calculated as the enthalpy difference between the parent phenol and its corresponding phenoxide anion and a proton.
-
-
Choice of DFT Functional and Basis Set: A common and reliable level of theory for such studies is the M06-2X functional with the 6-311+G(d,p) basis set.[1]
-
Solvent Effects: To simulate physiological conditions, calculations are often repeated in solvent environments (e.g., water, ethanol) using a continuum solvation model like the Polarizable Continuum Model (PCM).
Visualizing the Pathways and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the primary antioxidant mechanisms and a typical DFT workflow for their study.
References
A Comparative Guide to the X-ray Crystal Structures of 2-Bromo-4-tert-butyl-6-methylphenol Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray diffraction data for two Schiff base derivatives of 2-Bromo-4-tert-butyl-6-methylphenol: 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (1) and (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol (2) . The data presented herein offers insights into the molecular geometry and crystal packing of these compounds, which is crucial for understanding their structure-activity relationships.
Crystallographic Data Comparison
The crystallographic data for the two derivatives are summarized in the table below, allowing for a direct comparison of their key structural parameters.
| Parameter | 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (1)[1][2] | (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol (2) |
| Formula | C₁₆H₁₇BrN₂O | C₂₇H₃₈FNO |
| Molecular Weight | 333.23 g/mol | 411.59 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | P2₁/m |
| a (Å) | 10.0241 (11) | - |
| b (Å) | 16.1355 (16) | - |
| c (Å) | 9.4308 (13) | - |
| α (°) | 90 | - |
| β (°) | 92.050 (6) | - |
| γ (°) | 90 | - |
| Volume (ų) | 1524.4 (3) | - |
| Z | 4 | 2 |
| Temperature (K) | 293 | - |
| R-factor | 0.033 | - |
| Dihedral Angle | Pyridine and benzene rings are almost coplanar (1.3 (2)°)[1][2] | Dihedral angle between the two benzene rings is 39.473(2)° |
Experimental Protocols
Synthesis and Crystallization
The synthesis of these Schiff base derivatives generally involves the condensation reaction between a substituted salicylaldehyde and a primary amine.
Synthesis of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (1): This compound was synthesized via a microwave-assisted condensation of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde and 2-aminopyridine.[1] Equimolar concentrations of the reactants were used. The resulting product was then purified to obtain single crystals suitable for X-ray diffraction.
Synthesis of (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol (2): This derivative was prepared by dissolving 4-fluoroaniline in ethanol, followed by the addition of an ethanolic solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The reaction mixture was refluxed for four hours. Single crystals were obtained by the slow evaporation of the ethanol solution.
X-ray Data Collection and Structure Refinement
For 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (1): Data collection was performed on a Bruker SMART APEXII area-detector diffractometer using Mo Kα radiation.[1][2] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]
For (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol (2): The three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction. The crystal structure was solved and refined to understand the intra- and intermolecular interactions.
Visualizations
Experimental Workflow: Synthesis and Crystallographic Analysis
The general workflow for the synthesis and structural determination of the title compounds is depicted below.
Caption: General experimental workflow from synthesis to crystal structure determination.
Logical Relationship: Schiff Base Formation
The formation of the Schiff base core of the derivatives is illustrated in the following diagram, highlighting the key chemical transformation.
Caption: Logical diagram of Schiff base formation from an aldehyde and an amine.
References
Comparative study of synthesis routes for substituted bromophenols
A Comparative Guide to the Synthesis of Substituted Bromophenols
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted bromophenols is a critical task. These compounds serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of common and emerging synthetic routes to substituted bromophenols, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic strategy for a substituted bromophenol depends on several factors, including the desired substitution pattern, required purity, scalability, and the availability of starting materials. Below is a summary of key methods with their respective advantages and disadvantages.
| Synthesis Route | Reagents & Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Electrophilic Bromination | Br₂ in CS₂, below +5°C | 80-84 (p-bromophenol)[1] | High yield for p-isomers, straightforward procedure. | Formation of ortho and di-substituted byproducts[1], requires careful temperature control for selectivity[2]. |
| PIDA-AlBr₃ System | PIDA, AlBr₃, CH₂Cl₂ or MeNO₂, rt | 70-98[3][4] | Mild reaction conditions, high yields, operationally simple.[3][4] | Reagent needs to be prepared in situ or stored at 4°C.[3][4] |
| From Arylboronic Acids | H₂O₂/HBr, Ethanol, 1 min | Very good to excellent[5] | Green and highly efficient, very short reaction times, one-pot synthesis.[5] | Requires synthesis of the corresponding arylboronic acid. |
| Sandmeyer Reaction | 1. NaNO₂, HBr (diazotization) 2. CuBr (bromination) | 40-43 (o-bromophenol)[6] | Useful for specific isomers not easily accessible by direct bromination. | Can have moderate yields and may not be suitable for all substrates.[1][6] |
| Demethylation of Bromo-anisoles | BBr₃, CH₂Cl₂, 0°C to rt | 73-82[7] | Effective for synthesizing polyhydroxy bromophenols from methoxy precursors.[7][8] | BBr₃ is a hazardous and moisture-sensitive reagent. |
| Isomerization of Bromophenols | Acidic catalyst, 100-200°C | Good yields for o-isomers[9] | Allows for the conversion of the more common p-isomer to the o-isomer.[9] | Requires high temperatures and an additional reaction step. |
Experimental Protocols
Direct Electrophilic Bromination of Phenol (for p-bromophenol)
This protocol is adapted from the synthesis of p-bromophenol using bromine in carbon disulfide.[1][2]
Materials:
-
Phenol (10.6 moles)
-
Carbon disulfide (1 L)
-
Bromine (10.7 moles)
-
Ice
Procedure:
-
Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.
-
Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.
-
Cool the reaction flask to below +5°C using an ice-salt bath.
-
Slowly add the bromine solution to the stirred phenol solution over approximately two hours.
-
After the addition is complete, remove the cooling bath and attach a condenser for downward distillation.
-
Distill off the carbon disulfide.
-
The crude product is then purified by vacuum distillation to yield p-bromophenol.
Synthesis of Bromophenols from Arylboronic Acids
This protocol describes a rapid and green synthesis of substituted phenols followed by bromination.[5]
Materials:
-
Arylboronic acid
-
Aqueous hydrogen peroxide (H₂O₂)
-
Hydrogen bromide (HBr)
-
Ethanol
Procedure:
-
To a solution of the arylboronic acid in ethanol, add aqueous hydrogen peroxide and hydrogen bromide.
-
The reaction proceeds rapidly, often within one minute at room temperature.
-
The resulting brominated phenol can be isolated after an appropriate workup. This method's simplicity and speed offer a significant advantage over traditional methods.
Sandmeyer Reaction for o-Bromophenol
This protocol outlines the synthesis of o-bromophenol from o-bromoaniline via a diazonium salt intermediate.[6]
Materials:
-
o-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr)
Procedure:
-
Diazotization: Dissolve o-bromoaniline in aqueous sulfuric acid and cool the solution to 0-5°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Nitrogen gas will evolve, and the aryl bromide will be formed.
-
The o-bromophenol is then isolated by steam distillation of the reaction mixture.
Visualizing the Synthesis Pathways
To better understand the chemical transformations, the following diagrams illustrate the core logic of the primary synthesis routes.
Caption: Electrophilic Aromatic Substitution mechanism for the direct bromination of phenol.
Caption: The Sandmeyer reaction pathway for converting anilines to bromophenols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 8. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3293309A - Preparation of o-bromophenols - Google Patents [patents.google.com]
A Comparative Guide to In-Vitro Antioxidant Assays for 2-Bromo-4-tert-butyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in-vitro antioxidant assays and their application in evaluating the efficacy of 2-Bromo-4-tert-butyl-6-methylphenol against other well-known antioxidants. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data for structurally similar bromophenols and the widely studied antioxidant Butylated Hydroxytoluene (BHT) as surrogates for a comparative illustration. This approach allows for a foundational understanding of the potential antioxidant profile of the target compound.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism of action. This section presents a comparative summary of the potential performance of this compound (represented by surrogate data) alongside common antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C).
Table 1: Comparison of IC50 Values in DPPH Radical Scavenging Assay
| Compound | IC50 (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | 29.8 ± 1.2 | [1] |
| Trolox | 8.5 ± 0.7 | [1] |
| Ascorbic Acid | 5.2 ± 0.3 | [1] |
| 2,4-di-tert-butyl-6-bromophenol (Surrogate) | Data Not Available |
Note: IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparison of Trolox Equivalent Antioxidant Capacity (TEAC) in ABTS Radical Scavenging Assay
| Compound | TEAC (mM Trolox/mM compound) | Reference |
| Butylated Hydroxytoluene (BHT) | 0.65 | [2] |
| Trolox | 1.00 | [2] |
| Ascorbic Acid | 1.05 | [2] |
| Various Bromophenols (Surrogate) | 0.1 - 1.2 | [2][3] |
Note: TEAC measures the antioxidant capacity of a compound relative to Trolox. A higher TEAC value signifies greater antioxidant potential.
Table 3: Comparison of Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/g) | Reference |
| Butylated Hydroxytoluene (BHT) | ~1500 | [4] |
| Trolox | ~2500 | [4] |
| Ascorbic Acid | ~10000 | [4] |
| Bromophenol Derivatives (Surrogate) | Variable |
Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater reducing power.
Table 4: Comparison of Hydroxyl Radical Scavenging Activity
| Compound | Scavenging (%) at a specific concentration | Reference |
| Butylated Hydroxytoluene (BHT) | ~85% at 100 µg/mL | |
| Trolox | ~90% at 100 µg/mL | |
| Ascorbic Acid | ~95% at 100 µg/mL | |
| 2,4-di-tert-butylphenol (Surrogate) | Effective scavenger (Qualitative) |
Note: This assay measures the ability of an antioxidant to neutralize highly reactive hydroxyl radicals.
Experimental Protocols
Detailed methodologies for the key in-vitro antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Prepare a stock solution of the test compound and standard antioxidants (e.g., BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solutions.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound/standard to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard (usually Trolox).
-
Add a small volume of each dilution of the test compound/standard to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the sample/standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using the FeSO₄·7H₂O standard, and the results for the samples are expressed as µM Fe(II) equivalents.
Hydroxyl Radical (•OH) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the highly reactive hydroxyl radicals, often generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).
Procedure:
-
The reaction mixture typically contains a source of Fe²⁺ (e.g., FeSO₄), a chelating agent (e.g., EDTA), H₂O₂, and a detector molecule (e.g., deoxyribose or salicylate) that reacts with hydroxyl radicals to form a colored product.
-
Prepare a series of dilutions of the test compound.
-
Add the test compound to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction and measure the extent of damage to the detector molecule, usually by a colorimetric reaction (e.g., with thiobarbituric acid for deoxyribose degradation products).
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
Signaling Pathway and Experimental Workflow
Keap1-Nrf2 Antioxidant Response Pathway
Phenolic antioxidants, including bromophenols, can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.
Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress (or upon interaction with certain antioxidants), Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular antioxidant capacity.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow for Comparative Antioxidant Assays
The following diagram illustrates a logical workflow for the comparative evaluation of the antioxidant activity of a test compound against standards.
Caption: Workflow for in-vitro antioxidant activity comparison.
References
Cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol in biological assays
A guide for researchers on the potential cross-reactivity and bioactivity of hindered phenolic compounds, with a focus on Butylated Hydroxytoluene (BHT) as a representative molecule.
Notice: Direct experimental data on the biological cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol is limited in publicly available scientific literature. Therefore, this guide utilizes data from the closely related and extensively studied antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT) , to provide a comparative framework and illustrate potential biological activities and assay considerations for this class of compounds.
Introduction
Hindered phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This activity makes them valuable in various applications, from industrial polymers to food preservation and potentially as therapeutic agents. However, the structural similarity among these phenols can lead to cross-reactivity in biological assays, necessitating a careful evaluation of their specific effects. This guide provides a comparative overview of the performance of BHT and other phenolic antioxidants in common biological assays, along with detailed experimental protocols and pathway diagrams to aid researchers in their study design.
Data Presentation: Comparative Antioxidant and Anti-inflammatory Activity
The following tables summarize the quantitative data on the bioactivity of BHT and comparable phenolic antioxidants.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| BHT | DPPH Radical Scavenging | 8.5 | - | - |
| BHT Analog (PYA) | Chemiluminescence | 1.4 - 4.25 | BHT | 8.5[1] |
| BHT Analog (PPA) | Chemiluminescence | 1.4 - 4.25 | BHT | 8.5[1] |
| Benzylic Bromophenol 25 | DPPH Radical Scavenging | ~19.4 (4.27 µg/mL) | BHT | ~18.7 (4.12 µg/mL)[2] |
| Benzylic Bromophenol 1 | DPPH Radical Scavenging | ~29.1 (6.41 µg/mL) | BHT | ~18.7 (4.12 µg/mL)[2] |
Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds
| Compound | Assay Type | Target | Inhibition | Concentration |
| BHT/BHA (1:1) | Gene Expression (RAW264.7 cells) | Cox2 mRNA | Significantly Enhanced | Not specified[3] |
| BHT/BHA (1:1) | Gene Expression (RAW264.7 cells) | Tnfa mRNA | Significantly Enhanced | Not specified[3] |
| BHT alone | Gene Expression (RAW264.7 cells) | Cox2, Tnfa mRNA | No significant inhibition (LPS stimulation) | Not specified[3] |
| Dihydroxybenzenes | Yeast-induced paw edema (rat) | Inflammation | Active | Not specified[4] |
| Dibenzoyl phenols | In vitro screening | Inflammation | Potent activity | Not specified[5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Methodology:
-
Prepare a stock solution of the test compound (e.g., BHT, bromophenol derivatives) in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Chemiluminescence Assay for Antioxidant Activity
This assay measures the light emission produced during a chemical reaction that generates free radicals, and the ability of an antioxidant to quench this emission.
Methodology:
-
Use a chemiluminescence reader.
-
Prepare a buffer solution (e.g., borate buffer, pH 9.0).
-
Prepare a solution of a chemiluminescent probe (e.g., luminol).
-
Prepare a solution of a free radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare stock solutions and dilutions of the test compounds (e.g., BHT and its analogs).
-
In the measurement cuvettes, mix the buffer, luminol, and AAPH.
-
Initiate the chemiluminescence reaction and record the baseline light emission.
-
Add different concentrations of the test compounds to the cuvettes and measure the reduction in chemiluminescence.
-
A control measurement is performed without the addition of any antioxidant.
-
The antioxidant activity is determined by the degree of quenching of the chemiluminescence signal, and IC50 values can be calculated.[1]
Cyclooxygenase-2 (COX-2) and TNF-α Gene Expression Assay in RAW264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their effect on the expression of key inflammatory genes.
Methodology:
-
Culture RAW264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., BHT, BHA, or their combinations) for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli to the cell culture medium.
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for gene expression.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Quantify the relative mRNA expression levels of COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) using real-time quantitative PCR (RT-qPCR) with specific primers.
-
Analyze the data to determine the fold change in gene expression in treated cells compared to untreated controls.[3][6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1. Simplified Inflammatory Signaling Pathway
Caption: Figure 2. General Workflow for In Vitro Antioxidant Assays
Conclusion
While specific data for this compound remains elusive, the analysis of its close analog, BHT, provides valuable insights into the potential biological activities and assay considerations for this class of compounds. The provided data and protocols for antioxidant and anti-inflammatory assays offer a solid foundation for researchers to design experiments to evaluate novel phenolic compounds. The observed synergistic effects of BHT with other phenols, such as BHA, in inhibiting inflammatory pathways highlight the importance of considering combinatorial effects in biological systems. Future research should aim to directly characterize the bioactivity and potential cross-reactivity of this compound to build upon the foundational knowledge presented in this guide.
References
- 1. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-4-tert-butyl-6-methylphenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No. 2198-66-5), a compound recognized for its potential hazards. Adherence to these procedures will mitigate risks and support a culture of safety.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
-
Harmful: If swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritant: Causes skin irritation.[1]
-
Serious Eye Irritant: Causes serious eye irritation.[1]
In the event of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Waste Segregation and Incompatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is incompatible with:
-
Strong oxidizing agents [1]
Store waste containing this compound separately from oxidizing agents to avoid potentially hazardous chemical reactions. As a halogenated organic compound, it should be collected in a designated waste stream for this category of chemicals.[2]
Quantitative Storage and Disposal Guidelines
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are based on typical institutional and regulatory guidelines and should be confirmed with your institution's specific policies.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per Satellite Accumulation Area. | [3] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for P-listed wastes. | [3] |
| Container Status | Must be kept closed except when adding waste. | |
| Storage Duration | Laboratory wastes may be accumulated for up to 9-12 months, depending on institutional policy. |
Step-by-Step Disposal Protocol
1. Waste Identification and Labeling:
-
Clearly label a designated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).
-
The label must also include the name and contact information of the waste generator and the date the waste was first added to the container.
2. Container Selection and Management:
-
Use a chemically compatible container that is in good condition, with no leaks or cracks. Plastic containers are often preferred.
-
Ensure the container is kept securely closed at all times, except when adding waste.
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.
-
Provide secondary containment, such as a spill tray, to contain any potential leaks.
3. Waste Collection and Storage:
-
Collect waste this compound in a dedicated container for halogenated organic compounds.[2] Do not mix with other waste streams, particularly strong oxidizing agents.
-
Do not overfill the waste container. Leave adequate headspace to allow for expansion and prevent spills.
4. Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it for final disposal at an approved waste disposal plant.[1]
5. Spill Management:
-
In the event of a spill, treat all cleanup materials as hazardous waste.[3]
-
Use an inert absorbent material to contain the spill, then place it in a suitable, labeled container for disposal.
-
For large or complex spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols for Chemical Handling
-
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
-
Avoid generating dust when handling the solid form of the chemical.[1]
-
Wash hands thoroughly after handling.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4-tert-butyl-6-methylphenol
For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromo-4-tert-butyl-6-methylphenol (CAS RN: 1516-93-4). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets of closely related compounds and should be considered the minimum requirement.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can cause skin irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside of a fume hood or when dust or vapors may be generated. Prevents respiratory tract irritation. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is mandatory when working with this compound.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust or aerosols.
-
Use spark-proof tools and equipment to prevent ignition sources.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste, including absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a separate, labeled, and sealed container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
